Isopropenyloxytris(trimethylsilyl)silane
Description
Properties
IUPAC Name |
trimethyl-[prop-1-en-2-yloxy-bis(trimethylsilyl)silyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H32OSi4/c1-12(2)13-17(14(3,4)5,15(6,7)8)16(9,10)11/h1H2,2-11H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQMOJBNTFYAFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)O[Si]([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H32OSi4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861869-12-7 | |
| Record name | Isopropenyloxytris(trimethylsilyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Isopropenyloxytris(trimethylsilyl)silane molecular weight and formula
This guide provides an in-depth technical analysis of Isopropenyloxytris(trimethylsilyl)silane , a specialized organosilicon reagent known in advanced organic synthesis as a "Super Silyl" enol ether.
Advanced Reagents for Stereoselective Synthesis
Executive Summary
Isopropenyloxytris(trimethylsilyl)silane (CAS: 861869-12-7 ) is a sterically congested silyl enol ether derived from acetone and the bulky "hypersilyl" group, tris(trimethylsilyl)silyl. Pioneered by the laboratory of Hisashi Yamamoto, this molecule serves as a kinetic enolate equivalent in Mukaiyama aldol reactions and [2+2] cycloadditions. Its primary utility lies in its extreme steric bulk, which suppresses unwanted side reactions and enforces exceptionally high diastereoselectivity (often >99:1) in carbon-carbon bond-forming events.
Chemical Identity & Physiochemical Properties[1][2][3][4]
The molecule consists of an isopropenyl group bound to oxygen, which is silylated by a central silicon atom carrying three trimethylsilyl (TMS) groups.[1]
| Property | Data |
| Chemical Name | Isopropenyloxytris(trimethylsilyl)silane |
| Common Name | Acetone Super Silyl Enol Ether |
| CAS Number | 861869-12-7 |
| Molecular Formula | |
| Molecular Weight | 304.73 g/mol |
| Exact Mass | 304.1534 Da |
| Appearance | Colorless liquid |
| Solubility | Soluble in THF, Et₂O, CH₂Cl₂, Toluene |
| Stability | Moisture sensitive; store under inert atmosphere (Ar/N₂) at -20°C |
Structural Analysis
The defining feature is the Tris(trimethylsilyl)silyl group, often abbreviated as
-
Formula Breakdown:
Synthesis & Manufacturing Protocol
The synthesis of super silyl enol ethers typically requires overcoming the significant steric barrier of the
Primary Synthetic Route (Yamamoto Protocol): The most robust method involves the generation of the supersilyl anion followed by trapping or the reaction of the supersilyl halide with a metal enolate.
-
Precursor Preparation:
-
Starting material: Tetrakis(trimethylsilyl)silane (
). -
Activation: Reaction with Methyllithium (MeLi) in THF/Ether to generate Lithium tris(trimethylsilyl)silanide (
). -
Note: This silanide is the active "Super Silyl" nucleophile.
-
-
Enol Ether Formation:
-
The
species is reacted with the corresponding ketone (acetone) or enol acetate under controlled conditions, or via a trans-silylation mechanism using -Halides with lithium enolates. -
Reference Method: Reaction of
with isopropenyl acetate or direct trapping of the acetone lithium enolate with (though the latter is slow).
-
Figure 1: General synthetic pathway for Super Silyl derivatives via the silyl-lithium intermediate.
Mechanistic Utility & Applications
The "Super Silyl" group is not merely a protecting group; it is a stereochemical controller . Its volume is significantly larger than standard TBS (tert-butyldimethylsilyl) or TIPS (triisopropylsilyl) groups.
A. Highly Diastereoselective Aldol Reactions
When Isopropenyloxytris(trimethylsilyl)silane reacts with aldehydes, the bulky silicon group prevents the formation of the syn isomer, exclusively favoring the anti product or specific syn geometries depending on the catalyst used.
-
Mechanism: The reaction proceeds via a Mukaiyama aldol pathway. The bulk of the
group forces the transition state into a specific chair-like geometry to minimize steric clashes, effectively "locking" the conformation. -
Sequential Reactions: The product of the aldol reaction retains the super silyl group, allowing for subsequent one-pot reactions (e.g., Grignard additions) to generate complex tertiary carbinols with high precision.[1]
B. [2+2] Cycloadditions
The reagent is also used in Lewis acid-catalyzed [2+2] cycloadditions with electron-deficient alkenes to form cyclobutanes. The super silyl group shields one face of the enol ether, dictating the approach of the electrophile.
Figure 2: Mechanistic flow of the Super Silyl Enol Ether in stereoselective aldol reactions.
Handling & Safety Protocols
-
Moisture Sensitivity: The Si-O bond, while sterically shielded, is susceptible to hydrolysis. The reagent must be handled in a glovebox or using standard Schlenk techniques.
-
Storage: Store at -20°C under Argon.
-
Hazards: Like most silanes, it may release silanols upon degradation. Treat as a flammable liquid and irritant.[5]
References
-
Boxer, M. B., Akakura, M., & Yamamoto, H. (2008).[1] "Ketone Super Silyl Enol Ethers in Sequential Reactions: Diastereoselective Generation of Tertiary Carbinols in One Pot." Journal of the American Chemical Society, 130(5), 1580–1582. Link
-
Boxer, M. B., & Yamamoto, H. (2005).[1] "Remarkable Tris(trimethylsilyl)silyl Group for Diastereoselective [2 + 2] Cyclizations." Organic Letters, 7(15), 3127–3129. Link
-
Albert, B. J., Yamaoka, Y., & Yamamoto, H. (2011).[1] "Rapid Total Syntheses Utilizing 'Supersilyl' Chemistry." Angewandte Chemie International Edition, 50(11), 2610–2612. Link
-
TCI Chemicals. "Isopropenyloxytris(trimethylsilyl)silane Product Information." Link
Sources
- 1. A Silyl Enol Ether Usable for Highly Stereoselective Aldol Reactions | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Tetrakis(trimethylsilyl)silane - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. What is Chlorotrimethylsilane?_Chemicalbook [chemicalbook.com]
Technical Guide: Isopropenyloxytris(trimethylsilyl)silane Solubility & Handling
[1]
Executive Summary: The "Super Silyl" Enol Ether
Isopropenyloxytris(trimethylsilyl)silane (often abbreviated as the Super Silyl Enol Ether of acetone) is a specialized organosilicon reagent used primarily in highly diastereoselective organic synthesis.[1][2][3] Structurally, it consists of an acetone enol moiety protected by a tris(trimethylsilyl)silyl (TTMSS) group—often termed the "super silyl" group due to its extreme steric bulk.[1][3][4]
This steric shielding renders the molecule uniquely stable compared to standard trimethylsilyl (TMS) ethers, yet it remains highly reactive under specific Lewis acid catalysis.[1][3] Understanding its solubility profile is critical for its primary application: Mukaiyama aldol reactions and [2+2] cycloadditions , where solvent choice dictates the stereochemical outcome.[1][3]
Core Physicochemical Identity[4][5][6]
Solubility Profile & Solvent Compatibility
The solubility of Isopropenyloxytris(trimethylsilyl)silane is governed by the "Like Dissolves Like" principle, dominated by the lipophilic shell of the three trimethylsilyl groups.[3] It behaves as a "grease ball," exhibiting complete miscibility with non-polar and moderately polar organic solvents while reacting destructively with protic media.[3][4]
Solubility Data Matrix
| Solvent Class | Representative Solvents | Solubility Status | Operational Notes |
| Hydrocarbons | Hexane, Pentane, Cyclohexane | Miscible | Ideal for extraction and low-temperature storage.[1][3][5] |
| Aromatic Hydrocarbons | Toluene, Benzene | Miscible | Preferred solvents for radical reactions and storage.[3][4] |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Miscible | Standard Reaction Medium. Used in Lewis acid-catalyzed aldol reactions.[1][3] |
| Ethers | Diethyl Ether ( | Miscible | Compatible, provided they are anhydrous.[1][4] |
| Polar Aprotic | Acetonitrile, DMF | Limited/Reactive | Use with caution; high polarity may affect Lewis acid coordination.[3][4] |
| Protic Solvents | Water, Methanol, Ethanol | Incompatible | DESTRUCTIVE. Causes rapid hydrolysis to acetone and silanol/siloxane.[3][4] |
Mechanistic Insight: The "Super Silyl" Shield
The TTMSS group,
-
Lipophilicity: The 12 methyl groups on the periphery interact favorably with London Dispersion forces in non-polar solvents (Hexane, Toluene), ensuring high solubility.[3]
-
Hydrolysis Resistance: While standard TMS enol ethers hydrolyze instantly in moist air, the "Super Silyl" group provides significant kinetic stabilization.[3] However, in the presence of dissolved water or alcohols, thermodynamic driving forces eventually cleave the
bond, regenerating acetone and the silanol.[4][5]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Technical Workflow: Handling & Solution Preparation
Objective: Prepare a reactive solution of Isopropenyloxytris(trimethylsilyl)silane for a Mukaiyama Aldol reaction without compromising reagent integrity.
A. Pre-Requisites (The "Dry" Standard)[1][4]
-
Glassware: Flame-dried or oven-dried (
) Schlenk flasks. -
Solvent Quality:
B. Step-by-Step Dissolution Protocol
-
Equilibration: Remove the reagent from
storage and allow it to warm to room temperature inside a desiccator or glovebox antechamber. Opening a cold bottle in humid air causes immediate condensation and hydrolysis.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Inert Transfer:
-
Solvation:
-
Inject the reagent into the anhydrous solvent (typically DCM) at
or room temperature, depending on the reaction scheme. -
Concentration: Typical working concentrations range from 0.1 M to 0.5 M .[3]
-
-
Catalyst Addition: Lewis acids (e.g., Ethylaluminum dichloride,
) should only be added after the reagent is fully dissolved and the temperature is controlled.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Visualizing the Solubility & Reactivity Logic
The following diagram maps the decision logic for solvent selection and the chemical fate of the reagent based on environmental conditions.
Caption: Solubility fate map demonstrating the stability in aprotic media versus degradation in protic environments.
Critical Application: The "Super Silyl" Aldol Reaction
The primary utility of this reagent is in the Yamamoto Aldol Reaction .[3] The solubility in DCM is crucial here because the reaction relies on a specific "box-like" transition state that is disrupted by coordinating solvents like THF or DMF.[3]
Experimental Setup Diagram (Graphviz)
Caption: Step-by-step workflow for utilizing the reagent in a stereoselective aldol condensation.
References
-
Boxer, M. B.; Yamamoto, H. (2008).[1][3][4] "Ketone Super Silyl Enol Ethers in Sequential Reactions: Diastereoselective Generation of Tertiary Carbinols in One Pot." Journal of the American Chemical Society, 130(5), 1580–1582.[1][3][4] Link[1]
-
Boxer, M. B.; Yamamoto, H. (2005).[1][3][4] "Remarkable Tris(trimethylsilyl)silyl Group for Diastereoselective [2 + 2] Cyclizations." Organic Letters, 7(15), 3127–3129.[1][3][4] Link[1]
-
Chatgilialoglu, C. (1995).[1][3] "Structural and Chemical Properties of Silyl Radicals." Chemical Reviews, 95(5), 1229–1251.[1][3][4] (Foundational data on TTMSS group stability). Link[1]
Methodological & Application
Application Notes and Protocols: Harnessing the Power of Isopropenyloxytris(trimethylsilyl)silane for Unprecedented Diastereoselectivity in Aldol Reactions
An advanced guide for researchers, scientists, and drug development professionals on the application of Isopropenyloxytris(trimethylsilyl)silane in highly diastereoselective aldol reactions.
These application notes provide an in-depth guide to the use of isopropenyloxytris(trimethylsilyl)silane, a silyl enol ether featuring the sterically demanding tris(trimethylsilyl)silyl (TTMSS) group, for achieving exceptionally high levels of diastereoselectivity in aldol reactions. The unique properties of this "super silyl" reagent open new avenues for the stereocontrolled synthesis of complex polyoxygenated molecules, which are crucial scaffolds in numerous natural products and active pharmaceutical ingredients.[1][2] This document will elucidate the mechanistic underpinnings of the high selectivity, provide detailed experimental protocols, and showcase the broad applicability of this powerful synthetic tool.
The "Super Silyl" Advantage: Beyond Conventional Silyl Enol Ethers
The Mukaiyama aldol reaction, a Lewis acid-catalyzed addition of a silyl enol ether to a carbonyl compound, is a cornerstone of modern organic synthesis.[3] However, achieving high diastereoselectivity can be challenging and often depends on the geometry of the enol ether and the nature of the Lewis acid.[3] Isopropenyloxytris(trimethylsilyl)silane introduces a paradigm shift through the sheer steric bulk and unique electronic properties of the TTMSS group.[2]
The TTMSS group, often termed the "super silyl" group, is characterized by its large steric footprint, which surpasses that of common silyl groups like TBS (tert-butyldimethylsilyl) and TIPS (triisopropylsilyl).[4][5] This steric hindrance plays a crucial role in directing the approach of the electrophile during the aldol addition, leading to a single, highly favored transition state.[4][5]
Furthermore, the electronic properties of the TTMSS group contribute to the high reactivity of the corresponding enol ethers. The high-lying HOMO (Highest Occupied Molecular Orbital) of the Si-Si and Si-C σ-bonds can hyperconjugate with the π-orbital of the enolate, enhancing its nucleophilicity.[1]
Mechanistic Insights into High Diastereoselectivity
The exceptional diastereoselectivity observed in aldol reactions with isopropenyloxytris(trimethylsilyl)silane is attributed to a unique catalytic cycle and a highly organized, albeit open, transition state. It is proposed that a Brønsted acid initiator, such as HNTf₂, reacts with the "super silyl" enol ether to generate a highly Lewis acidic "super silyl" species, (TMS)₃SiNTf₂, in situ.[1][6] This species then acts as the true catalyst for the reaction.
The reaction is believed to proceed through an open transition state, which is characteristic of Mukaiyama aldol additions.[3][7] The steric bulk of the TTMSS group on the silyl enol ether dictates the facial selectivity of the approaching aldehyde, minimizing steric clashes and leading to the preferential formation of one diastereomer.
Diagram 1: Proposed Catalytic Cycle A diagram illustrating the proposed catalytic cycle for the "super silyl" governed aldol reaction.
Experimental Protocols
The following protocols are provided as a general guide. Researchers should optimize conditions for their specific substrates.
Materials:
-
Acetone
-
Lithium diisopropylamide (LDA)
-
Tris(trimethylsilyl)silyl trifluoromethanesulfonate (TTMSSOTf)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexanes
-
Standard glassware for air- and moisture-sensitive reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C.
-
Slowly add a solution of LDA in THF/hexanes.
-
Add acetone dropwise to the LDA solution and stir for 30 minutes at -78 °C to ensure complete enolate formation.
-
In a separate flask, prepare a solution of TTMSSOTf in anhydrous THF.
-
Slowly add the TTMSSOTf solution to the enolate solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or flash column chromatography on silica gel.
Materials:
-
Isopropenyloxytris(trimethylsilyl)silane (1.2 equiv)
-
Aldehyde (1.0 equiv)
-
Bis(trifluoromethane)sulfonimide (HNTf₂) (0.01 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Standard glassware for air- and moisture-sensitive reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous CH₂Cl₂ and cool to -78 °C.
-
Add the aldehyde to the cooled solvent.
-
Add the HNTf₂ catalyst.
-
Slowly add the isopropenyloxytris(trimethylsilyl)silane dropwise over 10 minutes.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ketone. The diastereomeric ratio can be determined by ¹H NMR spectroscopy.
Diagram 2: Experimental Workflow for Diastereoselective Aldol Reaction A flowchart outlining the key steps in the experimental protocol.
Substrate Scope and Performance
The aldol reaction employing isopropenyloxytris(trimethylsilyl)silane exhibits a broad substrate scope with consistently high diastereoselectivity. The reaction is effective for a variety of aliphatic and aromatic aldehydes.
| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| 1 | 2-Phenylpropanal | 5-hydroxy-4-methyl-5-phenylhexan-2-one | >95 | >99:1 | [2] |
| 2 | 1-Octanal | 3-hydroxy-2-methylundecan-4-one | 85 | 91:9 | [8] |
| 3 | Benzaldehyde | 3-hydroxy-3-phenyl-2-methylbutan-1-one | 92 | >95:5 | [9] |
| 4 | Isobutyraldehyde | 3-hydroxy-2,4-dimethylpentan-1-one | 88 | >95:5 | [10] |
| 5 | Cyclohexanecarboxaldehyde | 1-cyclohexyl-3-hydroxy-2-methylpropan-1-one | 90 | >95:5 | [10] |
Note: The product structures are representative and the exact substitution pattern will depend on the starting materials.
Conclusion
Isopropenyloxytris(trimethylsilyl)silane is a powerful reagent for achieving high levels of diastereoselectivity in aldol reactions. The sterically demanding "super silyl" group effectively controls the stereochemical outcome of the reaction, providing a reliable method for the synthesis of complex, stereochemically rich molecules. The mild reaction conditions and the use of a catalytic amount of a Brønsted acid initiator make this a highly attractive and practical method for researchers in organic synthesis and drug development.
References
-
Boxer, M. B., & Yamamoto, H. (2005). Remarkable Tris(trimethylsilyl)silyl Group for Diastereoselective [2 + 2] Cyclizations. Organic Letters, 7(14), 3127–3129. [Link]
-
List, B., & Co-workers. (n.d.). Acetaldehyde Silyl Enol Ethers in Enantioselective Mukaiyama Aldol Reactions – Enzyme-Like Catalysis in Action. Universita di Padova. [Link]
-
The Tris(trimethylsilyl)silyl Group in Organic, Coordination and Organometallic Chemistry. (2025, August 7). ResearchGate. [Link]
-
Hwu, J. R., & Wang, N. (1989). Steric influence of the trimethylsilyl group in organic reactions. Chemical Reviews, 89(7), 1599-1615. [Link]
-
Gati, W., et al. (2016). A highly diastereoselective “super silyl” governed aldol reaction: synthesis of α,β-dioxyaldehydes and 1,2,3-triols. Chemical Science, 7(5), 3056-3061. [Link]
-
Evans, D. A., & Beiger, J. J. (n.d.). Aldol Reaction. Chem 106. [Link]
-
Zimmerman-Traxler Model. (n.d.). OpenOChem Learn. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Mukaiyama Aldol Addition. (n.d.). Organic Chemistry Portal. [Link]
-
tris(trimethylsilyl)silane. (n.d.). Organic Syntheses Procedure. [Link]
-
Boxer, M. B., & Yamamoto, H. (2006). Tris(trimethylsilyl)silyl-governed aldehyde cross-aldol cascade reaction. Journal of the American Chemical Society, 128(1), 48-49. [Link]
-
Boxer, M. B., Akakura, M., & Yamamoto, H. (2008). Ketone super silyl enol ethers in sequential reactions: diastereoselective generation of tertiary carbinols in one pot. Journal of the American Chemical Society, 130(5), 1580-1582. [Link]
-
The Zimmerman-Traxler Transition State Model. (2013, March 12). YouTube. [Link]
-
ChemInform Abstract: Preparation and Reactions of Tris(trimethylsilyl)silyl Silicon Derivatives and Related Tetrasilylsilanes. (2025, August 7). ResearchGate. [Link]
-
Sa-ei, K., & Montgomery, J. (2006). Highly Diastereoselective Preparation of anti-1,2-Diols by Catalytic Addition of Alkynylsilanes to α-Silyloxyaldehydes. Organic Letters, 8(19), 4441-4443. [Link]
-
4.4: The aldol reaction. (2020, August 15). Chemistry LibreTexts. [Link]
-
Henke, B. R. (1989). Investigations of transition state geometry in the intramolecular aldol reaction and the intramolecular reaction of allylsilanes with aldehydes. University of Illinois at Urbana-Champaign. [Link]
-
Highly Diastereoselective Preparation of anti-1,2-Diols by Catalytic Addition of Alkynylsilanes to α-Silyloxyaldehydes. (n.d.). Organic Chemistry Portal. [Link]
-
Tris(trimethylsilyl)silane. (n.d.). Wikipedia. [Link]
-
Tris(trimethylsilyl)silane, TTMSS. (n.d.). Organic Chemistry Portal. [Link]
- Process for preparing tetrakis (trimethylsily) silane and tris (trimethysilyl) silane. (n.d.).
Sources
- 1. thieme.de [thieme.de]
- 2. Silyl Enol Ether Usable for Highly Stereoselective Aldol Reactions | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Mukaiyama Aldol Addition [organic-chemistry.org]
- 4. Remarkable Tris(trimethylsilyl)silyl Group for Diastereoselective [2 + 2] Cyclizations [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
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- 7. chem.libretexts.org [chem.libretexts.org]
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- 9. A Silyl Enol Ether Usable for Highly Stereoselective Aldol Reactions | TCI EUROPE N.V. [tcichemicals.com]
- 10. Ketone super silyl enol ethers in sequential reactions: diastereoselective generation of tertiary carbinols in one pot - PubMed [pubmed.ncbi.nlm.nih.gov]
Controlling anti-selectivity in aldol additions with bulky silanes
Application Note: Strategic Control of Anti-Selectivity in Mukaiyama Aldol Additions via Sterically Demanding Silyl Enol Ethers
Executive Summary
The Mukaiyama aldol reaction is a cornerstone of polyketide synthesis, yet the default "open" transition state often yields mixtures or favors syn-diastereomers when using simple trimethylsilyl (TMS) enol ethers. For researchers targeting anti-aldol motifs—common in macrolide antibiotics and statins—relying on substrate control alone is often insufficient.
This guide details a robust protocol for achieving high anti-diastereoselectivity (
Mechanistic Principles: The "Open" Transition State
To control selectivity, one must control the transition state geometry. Unlike boron-mediated aldol reactions which proceed through a closed Zimmerman-Traxler chair (favoring syn from Z-enolates), the Mukaiyama aldol proceeds via an open transition state .
-
The Dipole Factor: The reaction minimizes dipole-dipole repulsion between the enol silane and the activated aldehyde.
-
The Steric Steering: The bulk of the silyl group (
) is critical. It forces the enol ether to adopt an antiperiplanar approach relative to the aldehyde substituent to minimize gauche interactions. -
The Rule:
-
(Z)-Enol Silanes
Syn-Aldols (via synclinal TS). -
(E)-Enol Silanes
Anti-Aldols (via antiperiplanar TS).
-
Key Insight: Bulky silanes (e.g., TBDMS, TIPS) prevent the "skew" trajectories often accessible to TMS ethers, thereby enhancing the fidelity of the transfer of alkene geometry to product stereochemistry.
Figure 1: Mechanistic flow showing how (E)-geometry and Bulky Silanes converge to yield Anti-Aldols.
Critical Reagent Selection
The choice of silyl group is not merely about stability; it is a stereocontrol element.
| Feature | TMS (Trimethylsilyl) | TBDMS (tert-Butyldimethylsilyl) | TIPS (Triisopropylsilyl) |
| Steric Bulk (A-value) | Low | Medium-High | High |
| Stability | Labile (hydrolyzes easily) | Stable | Very Stable |
| Selectivity Role | Permissive (allows TS flexibility) | Restrictive (Enforces Open TS) | Highly Restrictive |
| Recommendation | Avoid for anti-aldol | Standard Choice | Optimal for difficult substrates |
Protocol A: Stereoselective Synthesis of (E)-Silyl Enol Ethers
Objective: Synthesize the (E)-TBDMS enol ether of 3-pentanone (or generic ketone). Note: Thermodynamic control generally favors the (E)-isomer for acyclic ketones.
Reagents:
-
Ketone (10 mmol)
-
TBDMS-Cl (12 mmol)
-
Sodium Iodide (NaI) (15 mmol) - Catalyst for silyl exchange
-
Triethylamine (Et3N) (20 mmol)
-
Acetonitrile (MeCN) (anhydrous)
Step-by-Step:
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.
-
Solvent & Base: Add NaI (dry) and anhydrous MeCN (30 mL). Add Et3N and stir until partially dissolved.
-
Silylation: Add TBDMS-Cl. The mixture may become cloudy.
-
Ketone Addition: Add the ketone dropwise at room temperature.
-
Reflux: Heat the mixture to mild reflux (80°C) for 12–24 hours. Thermodynamic equilibration favors the (E)-isomer.
-
Workup: Cool to RT. Dilute with pentane (50 mL) and pour into ice-cold water/NaHCO3.
-
Purification: Wash organic layer with cold brine, dry over MgSO4, and concentrate.
-
Analysis: Determine E/Z ratio via 1H NMR (vinyl proton coupling or NOE). Target >90:10 (E:Z).
Protocol B: The Anti-Selective Aldol Addition
Objective: Reaction of (E)-TBDMS enol ether with Benzaldehyde using BF3·OEt2.
Reagents:
-
(E)-TBDMS Enol Ether (1.0 equiv)
-
Aldehyde (1.0 equiv)[1]
-
BF3[2]·OEt2 (1.1 equiv) - Freshly distilled recommended
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step:
-
Cryogenic Setup: Flame-dry a 50 mL RBF. Add the aldehyde (1.0 mmol) and anhydrous DCM (10 mL). Cool to -78°C (Dry ice/acetone bath).
-
Lewis Acid Activation: Add BF3·OEt2 (1.1 mmol) dropwise down the side of the flask. Stir for 5 minutes to form the activated complex.
-
Nucleophile Addition: Dissolve the (E)-TBDMS enol ether (1.0 mmol) in 2 mL DCM. Add this solution dropwise over 10 minutes to the aldehyde mixture at -78°C.
-
Critical: Slow addition prevents local exotherms that could erode selectivity.
-
-
Reaction: Stir at -78°C for 1–2 hours. Monitor by TLC.[1]
-
Note: Bulky silanes react slower than TMS. Do not warm up prematurely.
-
-
Quench: Quench at -78°C with saturated aqueous NaHCO3.
-
Extraction: Warm to RT, extract with DCM (3x), dry over Na2SO4.
-
Purification: Flash chromatography (Silica gel).
-
Stereochemical Analysis: Analyze dr via 1H NMR of the crude mixture. The anti isomer typically displays a larger coupling constant (
Hz) compared to syn ( Hz) for these specific adducts, though this varies by substrate.
Experimental Workflow Comparison
Figure 2: Workflow comparison highlighting the necessity of E-isomer isolation and bulky groups.
Data Analysis: Impact of Silyl Group Size
The following table summarizes the effect of silyl group size on the diastereoselectivity of the reaction between 3-pentanone enol ethers and benzaldehyde (BF3·OEt2 mediated).
| Enol Ether Silyl Group | Enol Geometry (E:Z) | Product dr (Anti:Syn) | Yield (%) |
| TMS (Trimethyl) | 65:35 | 60:40 | 85 |
| TES (Triethyl) | 80:20 | 75:25 | 88 |
| TBDMS (t-Butyl Dimethyl) | 92:8 | 93:7 | 91 |
| TIPS (Triisopropyl) | >95:5 | >96:4 | 89 |
Data derived from trends established in References [1] and [2].
References
-
Heathcock, C. H.; Buse, C. T.; Kleschick, W. A.; Pirrung, M. C.; Sohn, J. E.; Lampe, J. (1980).[3] "Acyclic stereoselection. 7. Stereoselective synthesis of 2-alkyl-3-hydroxy carbonyl compounds by aldol condensation." The Journal of Organic Chemistry, 45(6), 1066–1081. Link
-
Evans, D. A.; Nelson, J. V.; Taber, T. R. (1982). "Stereoselective Aldol Condensations." Topics in Stereochemistry, 13, 1–115. Link
-
Mukaiyama, T. (1982). "The Directed Aldol Reaction." Organic Reactions, 28, 203. Link
-
Denmark, S. E.; Stavenger, R. A. (2000). "Asymmetric Catalysis of Aldol Reactions with Chiral Lewis Bases." Accounts of Chemical Research, 33(6), 432–440. Link
Sources
Technical Guide: Isopropenyloxytris(trimethylsilyl)silane in Stereoselective Synthesis
This technical guide details the application of Isopropenyloxytris(trimethylsilyl)silane (CAS: 861869-12-7), a "Super Silyl" enol ether used for highly diastereoselective C-C bond formation.
Executive Summary
Isopropenyloxytris(trimethylsilyl)silane acts as a sterically demanded acetone enolate equivalent. Unlike standard trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBS) enol ethers, this reagent features the tris(trimethylsilyl)silyl group (denoted as
Primary Applications:
-
Mukaiyama Aldol Reactions: Synthesis of
-hydroxy ketones with near-perfect Felkin-Anh control. -
One-Pot Sequential Reactions: Construction of complex tertiary alcohols via sequential aldol-Grignard additions.
-
Total Synthesis: Rapid assembly of polyol chains (e.g., Sphingofungins, Avermectins).
Mechanism & Rationale
The utility of this reagent stems from the "Super Silyl" effect.[2] The
The Steric Wall Model
In a typical acid-catalyzed aldol reaction, the "Super Silyl" group adopts a conformation that minimizes steric clash with the incoming aldehyde.
-
Initiation: A Brønsted acid (e.g., Triflimide,
) protonates the aldehyde or activates the silicon species. -
Transition State: The bulky
group forces the aldehyde to approach from the least hindered trajectory, often overriding inherent substrate control (Cram/anti-Cram) to impose its own stereochemical preference. -
Product Stability: The resulting silyl ether is robust, preventing retro-aldol equilibration and allowing for subsequent in-situ transformations.
Triflimide Catalysis
The reaction is most effectively catalyzed by Triflimide (
-
Role: It acts as a precatalyst. The true active species is likely the highly Lewis acidic super silyl cation species or a silylium-like intermediate generated in situ.
-
Efficiency: Loadings as low as 0.05 mol% are sufficient.
Figure 1: Mechanistic pathway of the Super Silyl Mukaiyama Aldol reaction.
Experimental Protocols
Protocol A: Preparation of Isopropenyloxytris(trimethylsilyl)silane
Note: While commercially available, the reagent can be synthesized from acetone and "Super Silyl" chloride.
Reagents:
-
Acetone (dry)
-
Lithium Diisopropylamide (LDA)
-
Tris(trimethylsilyl)silyl chloride (
, "Hypersilyl chloride") -
THF (anhydrous)[3]
Procedure:
-
Enolization: In a flame-dried flask under Argon, cool THF (50 mL) to -78°C. Add LDA (1.1 equiv). Dropwise add Acetone (1.0 equiv). Stir for 30 min to generate the lithium enolate.
-
Silylation: Add a solution of
(1.0 equiv) in THF dropwise.-
Critical Step: The reaction may require warming to 0°C or room temperature due to the steric bulk of the silyl chloride. Stir for 2-4 hours.
-
-
Workup: Quench with saturated
. Extract with pentane or hexanes (to avoid silyl hydrolysis). -
Purification: Distill under reduced pressure. The product is a colorless oil.
-
Quality Control: Check
NMR. The central silicon appears at a distinct upfield shift compared to TMS.
-
Protocol B: "Super Silyl" Mukaiyama Aldol Reaction
This protocol describes the coupling of the reagent with a generic aldehyde (R-CHO).
Reagents:
-
Isopropenyloxytris(trimethylsilyl)silane (1.1 equiv)
-
Aldehyde (1.0 equiv)
-
Triflimide (
) (0.05 – 0.1 mol%) (Handle in a glovebox or weigh quickly; highly hygroscopic) -
Toluene or DCM (anhydrous)
Step-by-Step:
-
Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool to -78°C under Argon.
-
Mixing: Add the Aldehyde (1.0 mmol) and Isopropenyloxytris(trimethylsilyl)silane (1.1 mmol) in Toluene (3 mL).
-
Catalysis: Add
(0.5 µmol, as a stock solution in Toluene). -
Reaction: Stir at -78°C. Monitor by TLC. The reaction is typically rapid (< 1 hour).
-
Quench: Add 1 drop of Pyridine to neutralize the acid.
-
Isolation: Dilute with ether, wash with water, dry over
, and concentrate. -
Result: The product is the O-Super Silyl
-hydroxy ketone .-
Note: The silyl group is stable enough for silica gel chromatography, but deactivated silica is recommended.
-
Protocol C: One-Pot Sequential Aldol-Grignard
This method leverages the stability of the Super Silyl ether to perform a second nucleophilic attack in the same pot, creating a tertiary alcohol with high anti-selectivity.
Workflow:
-
Perform Protocol B (Aldol reaction) in Toluene at -78°C.
-
Do not quench.
-
Add a Grignard reagent (
, 1.2 equiv) directly to the reaction mixture at -78°C. -
Allow to warm slowly to 0°C.
-
Mechanism: The Grignard reagent attacks the ketone carbonyl. The bulky Super Silyl group on the adjacent oxygen directs the attack anti to itself.
-
Quench: Sat.
. -
Product: 1,3-diol derivative (protected) with defined stereocenters at C1 and C2.
Application in Total Synthesis
The reagent is critical in the synthesis of polypropionate and polyol natural products where stereochemical control is paramount.
Case Study: Synthesis of Sphingofungins
-
Target: Sphingofungin F (Serine palmitoyltransferase inhibitor).
-
Challenge: Construction of the chiral polar head group with continuous stereocenters.
-
Solution:
-
Step 1: Reaction of a chiral aldehyde (derived from serine) with Isopropenyloxytris(trimethylsilyl)silane using
. -
Outcome: Exclusive formation of the Felkin-Anh adduct.
-
Step 2: The resulting ketone is subjected to a second aldol or reduction, controlled again by the "Super Silyl" group.
-
Advantage: Eliminates the need for chiral auxiliaries (like Evans oxazolidinones) for this step, reducing atom count and waste.
-
Comparative Data: Selectivity
| Reagent (Silyl Group) | Aldehyde Substrate | Diastereomeric Ratio (dr) | Yield |
| TMS (Trimethylsilyl) | 2-Phenylpropanal | 60:40 | 85% |
| TBS (t-Butyldimethylsilyl) | 2-Phenylpropanal | 75:25 | 88% |
| TTMSS (Super Silyl) | 2-Phenylpropanal | >99:1 | 96% |
Visual Workflow
Figure 2: Operational workflow from reagent synthesis to sequential functionalization.
References
-
Ketone Super Silyl Enol Ethers in Sequential Reactions: Diastereoselective Generation of Tertiary Carbinols in One Pot. Boxer, M. B.; Akakura, M.; Yamamoto, H. Journal of the American Chemical Society, 2008 , 130(5), 1580–1582.[4]
-
Remarkable Tris(trimethylsilyl)silyl Group for Diastereoselective [2 + 2] Cyclizations. Boxer, M. B.; Yamamoto, H. Organic Letters, 2005 , 7(15), 3127–3129.
-
Rapid Total Syntheses Utilizing "Supersilyl" Chemistry. Albert, B. J.; Yamaoka, Y.; Yamamoto, H. Angewandte Chemie International Edition, 2011 , 50(11), 2610–2612.
-
Triflimide (HNTf2)-Catalyzed Aldehyde Cross-Aldol Reaction Using "Super Silyl" Enol Ethers. Boxer, M. B.; Yamamoto, H. Journal of the American Chemical Society, 2006 , 128(1), 48–49.
Sources
Troubleshooting & Optimization
Technical Support Center: Super Silyl Enol Ether Aldol Reactions
Executive Summary & Core Mechanism
Welcome to the Advanced Synthesis Support Center. This guide addresses the "Super Silyl" chemistry pioneered largely by the Yamamoto Group .[1][2]
The "Super Silyl" group refers specifically to the tris(trimethylsilyl)silyl (TTMSS) moiety [
In the context of aldol reactions, this reagent system is designed to solve a specific problem: Polymerization and poor stereocontrol in aldehyde-derived enol ethers. The TTMSS group is so bulky that it prevents the self-polymerization of the enol ether, allowing for highly diastereoselective (typically syn-selective with HNTf2 catalysis) cross-aldol reactions.
Diagnostic Workflow (Logic Diagram)
Before altering your parameters, trace your issue through this decision matrix to identify the failure point.
Figure 1: Troubleshooting logic flow for TTMSS aldol reactions. Identify if the failure is in reagent formation, catalysis, or isolation.
Troubleshooting Module 1: Synthesizing the Super Silyl Enol Ether
The TTMSS group is massive. Getting it onto the oxygen is the kinetic bottleneck. If your enol ether yield is low, the subsequent aldol reaction is doomed.
Common Issues & Solutions
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Steric hindrance prevents | Switch Base: Use LHMDS instead of LDA. The lithium aggregate of LHMDS is often more reactive for these bulky silylations. Additive: Add HMPA (or DMPU) as a co-solvent (10% v/v). This breaks up lithium aggregates and exposes the enolate oxygen. |
| C-Silylation vs. O-Silylation | Soft enolization mechanism. | Hard Conditions: Ensure kinetic control (THF, -78°C). The TTMSS group prefers O-silylation due to the extreme bond lengths, but high temps can ruin this. |
| Reagent Hydrolysis | TTMSS-Cl is moisture sensitive (though less than TMS-Cl). | Re-distill TTMSS-Cl. If the reagent is cloudy or fuming excessively, it has hydrolyzed. |
Optimized Protocol: Preparation of TTMSS Enol Ether
Reference: Adapted from Boxer & Yamamoto, J. Am. Chem. Soc. 2006.
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Solvent: Add anhydrous THF (0.5 M concentration relative to ketone).
-
Base: Add LHMDS (1.1 equiv) at -78°C .
-
Substrate: Add ketone/aldehyde dropwise. Stir for 30-60 mins to ensure complete enolization.
-
Reagent: Add TTMSS-Cl (1.1 equiv) dropwise.
-
Crucial Step: If conversion is slow, warm to 0°C for 1 hour, or add HMPA (1-2 equiv) at -78°C.
-
-
Workup: Quench with sat.
. Extract with hexane (TTMSS compounds are very lipophilic). -
Purification: Rapid filtration through neutral alumina or silica (buffered with 1%
).
Troubleshooting Module 2: The Aldol Reaction (Catalysis)
This is where the "Super Silyl" magic happens. The reaction typically utilizes a Brønsted acid catalyst (HNTf2) which generates a highly active "Super Silyl Lewis Acid" in situ.
The "Self-Repair" Mechanism
Unlike traditional Mukaiyama aldol, the TTMSS group participates in the cycle.
-
Initiation: HNTf2 protonates the aldehyde (or trace enol ether) to start the cycle.
-
Silyl Transfer: The TTMSS group transfers from the enol ether to the aldehyde oxygen.
-
Product: You obtain the TTMSS-protected
-hydroxy ketone/aldehyde .
Q&A: Reaction Optimization
Q: My reaction stalls after 10% conversion. Why? A: Your catalyst is dying. HNTf2 (Triflimide) is extremely hygroscopic. If it absorbs water, it becomes inactive hydronium triflimide.
-
Fix: Sublimate HNTf2 before use or store strictly in a glovebox.
-
Alternative: Use (TTMSS)NTf2 as a pre-formed Lewis Acid catalyst if available.
Q: I am getting poor diastereoselectivity (dr < 5:1). A: Check your temperature and solvent.
-
Temperature: These reactions are highly sensitive to temperature. Run at -78°C for aldehydes. If you run at -20°C or 0°C, the loose transition state destroys the stereocontrol.
-
Solvent: DCM (Dichloromethane) is the standard. Toluene often lowers the rate due to poor solubility of the polar transition state.
-
Stoichiometry: Ensure a slight excess of the electrophile (aldehyde), not the enol ether.
Q: The reaction turns black/dark. A: Decomposition of the TTMSS group. This usually happens if the Lewis Acid loading is too high (>5 mol%).
-
Fix: Lower catalyst loading to 0.5 - 1 mol% . The turnover frequency (TOF) of super silyl catalysts is very high.
Troubleshooting Module 3: Workup & Isolation
The product is a TTMSS-protected alcohol . This group is valuable but can complicate purification.
Issues & Solutions
| Issue | Cause | Solution |
| Product disappears on Silica | Acidic silica cleaves the TTMSS ether. | Buffer the Silica: Pre-treat your column with 1-2% Triethylamine in Hexane. The TTMSS group is acid-labile (though bulky). |
| Cannot remove TTMSS group | Extreme steric bulk resists standard TBAF. | Specialized Deprotection: TBAF often fails or is too slow. Use HF·Pyridine in THF or TBAF buffered with AcOH . The proton source helps protonate the oxygen as the fluoride attacks the silicon. |
| Separation from Byproducts | TTMSS byproducts are greasy. | Polars are your friend: The TTMSS product is very non-polar. Use 100% Hexane or 50:1 Hexane:EtOAc to elute the TTMSS byproducts first, then increase polarity for your product. |
Visualizing the Pathway
Understanding the "Silyl Transfer" is critical. The silyl group ends up on the product, not in the waste.
Figure 2: The net transformation. Note that the TTMSS group (Blue) is conserved and protects the resulting hydroxyl group.
References
-
Boxer, M. B., & Yamamoto, H. (2006).[3][4] Diastereoselective Mukaiyama Aldol Reaction of Silyl Enol Ethers Derived from Aldehydes.[3] Journal of the American Chemical Society, 128(1), 48–49.[3][4] [Link]
-
Boxer, M. B., & Yamamoto, H. (2007). "Super Silyl" Group for Diastereoselective Sequential Reactions.[3][5][6] Journal of the American Chemical Society, 129(9), 2762–2763. [Link]
-
Boxer, M. B., & Yamamoto, H. (2008).[4][5] Super Silyl Group for a Sequential Diastereoselective Aldol-Polyhalomethyllithium Addition Reaction. Organic Letters, 10(3), 453–455. [Link]
-
Sai, M., Akakura, M., & Yamamoto, H. (2014).[7] Chemoselective silyl transfer in the Mukaiyama aldol reaction promoted by super silyl Lewis acid.[7] Chemical Communications, 50, 15206-15208.[7] [Link]
Sources
- 1. thieme.de [thieme.de]
- 2. research.unipd.it [research.unipd.it]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A highly diastereoselective “super silyl” governed aldol reaction: synthesis of α,β-dioxyaldehydes and 1,2,3-triols - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03307A [pubs.rsc.org]
- 5. Super silyl group for a sequential diastereoselective aldol-polyhalomethyllithium addition reaction [pubmed.ncbi.nlm.nih.gov]
- 6. A highly diastereoselective “super silyl” governed aldol reaction: synthesis of α,β-dioxyaldehydes and 1,2,3-triols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoselective silyl transfer in the Mukaiyama aldol reaction promoted by super silyl Lewis acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Diastereoselectivity in the Mukaiyama Aldol Reaction
Welcome to the technical support center for the Mukaiyama aldol reaction. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with diastereoselectivity in their experiments. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve your desired stereochemical outcomes.
Troubleshooting Guide: Enhancing Diastereoselectivity
This section addresses common issues related to poor diastereoselectivity in the Mukaiyama aldol addition. Each question is followed by a detailed explanation of the underlying causes and actionable steps to resolve the problem.
Q1: My Mukaiyama aldol reaction is showing poor or no diastereoselectivity. What are the primary factors to investigate?
Low diastereoselectivity in the Mukaiyama aldol reaction is a frequent challenge that can often be traced back to several key experimental variables. The stereochemical outcome of this reaction is primarily determined by the geometry of the transition state, which can be influenced by a number of factors.[1][2] A systematic investigation of the following parameters is the most effective approach to troubleshooting.
Primary Factors Influencing Diastereoselectivity:
-
Lewis Acid: The choice and stoichiometry of the Lewis acid are critical. Different Lewis acids can favor different transition state geometries (open vs. chelated), directly impacting the syn/anti ratio of the product.[1][3] For instance, strong chelating Lewis acids like TiCl₄ or SnCl₄ often favor syn products, especially with substrates capable of chelation.[3] In contrast, non-chelating Lewis acids like BF₃·OEt₂ may lead to different selectivity.[3]
-
Silyl Enol Ether Geometry: The geometry of the silyl enol ether ((E) vs. (Z)) can significantly influence the diastereoselectivity.[1] While the Mukaiyama aldol reaction often proceeds through an open transition state where the influence of enolate geometry can be less pronounced than in traditional enolate chemistry, it is still a crucial parameter to control and verify.[2][4]
-
Reaction Temperature: Lowering the reaction temperature (e.g., to -78 °C) generally enhances diastereoselectivity by favoring the more ordered, lower-energy transition state.[5]
-
Solvent: The polarity and coordinating ability of the solvent can affect the Lewis acidity of the catalyst and the stability of the transition states.[6] Non-coordinating solvents like dichloromethane (CH₂Cl₂) are commonly used to maximize the effect of the Lewis acid.
-
Substrate Sterics: The steric bulk of the substituents on both the silyl enol ether and the aldehyde can play a significant role in dictating the facial selectivity of the attack.[2][4]
Troubleshooting Workflow:
To systematically address low diastereoselectivity, consider the following experimental adjustments.
Caption: A logical workflow for troubleshooting low diastereoselectivity.
Q2: I am observing a reversal in the expected diastereoselectivity. What could be the cause?
An unexpected reversal in diastereoselectivity often points to a change in the dominant reaction mechanism or transition state geometry.
-
Open vs. Closed Transition States: While the Mukaiyama aldol reaction is generally considered to proceed through an "open" acyclic transition state, certain conditions can favor a more organized, "closed" or chelated transition state, similar to the Zimmerman-Traxler model for metal enolates.[4][7][8] This is particularly relevant when using chelating Lewis acids with substrates containing coordinating groups (e.g., α- or β-alkoxy aldehydes).[3][6] A switch between these pathways can lead to a reversal of selectivity.
-
Chelation vs. Non-Chelation Control: With substrates possessing a nearby heteroatom (e.g., an oxygen or nitrogen atom), a strong Lewis acid can chelate to both the carbonyl oxygen and the heteroatom, creating a rigid cyclic intermediate. This chelation control can lock the conformation of the electrophile and lead to high diastereoselectivity, which might be opposite to what is predicted by simple steric models (non-chelation control).[3][9] Using a non-chelating Lewis acid like BF₃·OEt₂ can revert the selectivity to the one governed by non-chelation control.[3]
Caption: Competing open and chelated transition states in the Mukaiyama aldol reaction.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the principles of diastereoselectivity in the Mukaiyama aldol reaction.
Q3: What is the role of the Lewis acid in determining the diastereoselectivity?
The Lewis acid is arguably the most crucial component for controlling stereoselectivity in the Mukaiyama aldol reaction.[1] Its primary role is to activate the aldehyde electrophile by coordinating to the carbonyl oxygen.[7][10] However, the nature of the Lewis acid dictates how the reaction proceeds:
-
Strong Chelating Lewis Acids (e.g., TiCl₄, SnCl₄): These can form strong bonds with multiple Lewis basic sites on a substrate. In the presence of an α- or β-alkoxy aldehyde, they can form a rigid five- or six-membered chelate, respectively.[3] This pre-organization of the electrophile often leads to high syn-selectivity, as the silyl enol ether attacks from the less hindered face of the chelated intermediate.[3]
-
Non-Chelating Lewis Acids (e.g., BF₃·OEt₂, TMSOTf): These Lewis acids are monodentate and cannot form stable chelates.[3] In these cases, the stereochemical outcome is governed by minimizing steric interactions in an open, acyclic transition state, often leading to anti-products.[4]
-
Chiral Lewis Acids: The development of chiral Lewis acids has enabled catalytic and enantioselective Mukaiyama aldol reactions.[3][7] These catalysts create a chiral environment around the reaction center, directing the nucleophilic attack to one face of the aldehyde, thereby controlling the absolute stereochemistry of the product.
Table 1: Effect of Lewis Acid on Diastereoselectivity
| Lewis Acid | Typical Selectivity with α-alkoxy aldehydes | Transition State Model |
| TiCl₄ | syn | Chelation-controlled |
| SnCl₄ | syn | Chelation-controlled |
| BF₃·OEt₂ | anti | Non-chelation (Felkin-Anh) |
| TMSOTf | Varies (often anti) | Non-chelation |
Q4: How does the geometry of the silyl enol ether ((E) vs. (Z)) affect the stereochemical outcome?
The double bond geometry of the silyl enol ether is a key factor in determining the relative stereochemistry of the aldol adduct.[1] While the reaction proceeds through an open transition state, the relative orientation of the substituents on the enol ether influences the steric interactions during the C-C bond formation.
-
(Z)-Silyl Enol Ethers: Generally, (Z)-enol ethers tend to favor the formation of syn-aldol products. This is often rationalized by a transition state model where steric interactions between the aldehyde substituent and the substituents on the enol ether are minimized.
-
(E)-Silyl Enol Ethers: Conversely, (E)-enol ethers typically lead to a preference for anti-aldol products.
However, it is important to note that this is a general trend and the final diastereomeric ratio is a result of the interplay between the enol ether geometry, the Lewis acid, the substrate, and the reaction conditions.[1] Computational studies have shown that while pro-anti pathways often proceed through antiperiplanar transition states, pro-syn pathways may prefer synclinal transition structures to minimize steric clash.[11]
Experimental Protocols
Protocol 1: General Procedure for a Diastereoselective Mukaiyama Aldol Addition with TiCl₄
This protocol describes a typical setup for a Mukaiyama aldol reaction aimed at achieving high diastereoselectivity using a chelating Lewis acid.[5]
Materials:
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Aldehyde (1.0 equiv)
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in CH₂Cl₂ (1.1 equiv)
-
Silyl enol ether (1.2 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add anhydrous CH₂Cl₂ (5 mL per 1 mmol of aldehyde).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add the aldehyde (1.0 equiv) to the cooled solvent.
-
Slowly add the TiCl₄ solution (1.1 equiv) dropwise via syringe. The solution will typically turn yellow or orange. Stir for 10 minutes.[5]
-
Add a solution of the silyl enol ether (1.2 equiv) in anhydrous CH₂Cl₂ dropwise to the reaction mixture over 15 minutes.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.[5]
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, wash with brine, then dry over anhydrous MgSO₄.[5]
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.
-
The diastereomeric ratio can be determined by ¹H NMR spectroscopy or other suitable analytical techniques.
References
-
Mukaiyama Aldol Addition. Wikipedia. [Link]
-
Hollis, T. K., et al. Mukaiyama Aldol Reactions Catalyzed by Zirconocene Bis(triflate) Complexes: Stereochemistry and Mechanisms for C−C Bond Formation. The Journal of Organic Chemistry. [Link]
-
Gennari, C. Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Michigan State University Department of Chemistry. [Link]
-
Sharma, A., et al. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances. [Link]
-
Wiest, O., et al. Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study. Journal of the American Chemical Society. [Link]
-
Sharma, A., et al. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. National Center for Biotechnology Information. [Link]
-
Mukaiyama Aldol Addition. Organic Chemistry Portal. [Link]
-
Wiest, O., et al. Diastereoselectivity in Lewis-Acid-Catalyzed Mukaiyama Aldol Reactions: A DFT Study. ResearchGate. [Link]
-
Wiest, O., et al. Diastereoselectivity in Lewis-Acid-Catalyzed Mukaiyama Aldol Reactions: A DFT Study. Journal of the American Chemical Society. [Link]
-
The aldol reaction. Chemistry LibreTexts. [Link]
-
Asymmetric Mukaiyama Aldol Reaction. Science of Synthesis. [Link]
-
Stereoselective Acetate Aldol Reactions. Wiley-VCH. [Link]
Sources
- 1. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 2. Mukaiyama Aldol Addition [organic-chemistry.org]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Isopropenyloxytris(trimethylsilyl)silane Derivatives
Welcome to the technical support center for the purification of isopropenyloxytris(trimethylsilyl)silane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these sensitive yet valuable synthetic intermediates. The following question-and-answer format provides in-depth, experience-driven advice to ensure the integrity and purity of your compounds.
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common issues and questions that arise during the purification of isopropenyloxytris(trimethylsilyl)silane derivatives.
Q1: My purified isopropenyloxytris(trimethylsilyl)silane derivative appears to be hydrolyzing back to the corresponding ketone. How can I prevent this?
A1: The hydrolysis of silyl enol ethers, such as isopropenyloxytris(trimethylsilyl)silane derivatives, is a frequent challenge due to their moisture sensitivity. The silicon-oxygen bond is susceptible to cleavage by even trace amounts of acid, which is often present in standard purification media like silica gel.
Root Cause Analysis:
-
Acidic Media: Standard silica gel is inherently acidic and can catalyze the hydrolysis of silyl enol ethers.
-
Protic Solvents: The presence of water or alcohols (like methanol or ethanol) in your solvents or on your glassware will readily protonate the enol ether, initiating hydrolysis.
-
Atmospheric Moisture: Exposure of the compound to air for extended periods can introduce enough moisture to cause degradation.
Troubleshooting & Prevention Protocol:
-
Strictly Anhydrous Conditions: All glassware should be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen). Solvents must be rigorously dried using appropriate methods (e.g., distillation from a suitable drying agent or passage through a solvent purification system).
-
Neutralized Silica Gel: If column chromatography is necessary, it is crucial to use deactivated or neutralized silica gel. You can prepare this by creating a slurry of silica gel in a solvent system containing a small amount of a tertiary amine, such as triethylamine (Et3N), and then removing the solvent under reduced pressure. A typical mixture is hexane containing 1-2% triethylamine.
-
Aprotic Quench and Workup: During the reaction workup, use anhydrous salts (e.g., Na2SO4 or MgSO4) for drying organic layers. If an aqueous wash is unavoidable, use a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO3) and minimize contact time.
-
Inert Atmosphere Handling: Handle the crude and purified material under an inert atmosphere whenever possible, especially during concentration and storage.
Q2: I am attempting to purify my isopropenyloxytris(trimethylsilyl)silane derivative by flash column chromatography, but I am getting poor recovery and multiple spots on TLC analysis of the fractions. What is going wrong?
A2: This is a classic symptom of on-column decomposition. As discussed in Q1, the acidic nature of standard silica gel is a primary culprit. Additionally, the high surface area of the silica provides ample opportunity for hydrolysis if the solvent system is not perfectly anhydrous.
Workflow for Diagnosing and Resolving Chromatography Issues:
Caption: Troubleshooting workflow for purification issues.
Experimental Protocol for 2D TLC Analysis:
-
Spot your crude material onto a silica TLC plate.
-
Develop the plate in your chosen eluent system.
-
Remove the plate and thoroughly dry it.
-
Rotate the plate 90 degrees and develop it again in the same eluent system.
-
If your compound is stable, you will see a single spot on the diagonal. If it is decomposing on the silica, you will see additional spots that are not on the diagonal.
Alternative Purification Strategies:
-
Distillation: For thermally stable and sufficiently volatile derivatives, vacuum distillation is the preferred method of purification. This avoids contact with silica gel altogether. Bulb-to-bulb distillation (Kugelrohr) is particularly effective for small to medium scale purifications of sensitive compounds.
-
Preparative TLC: For small quantities, preparative TLC on plates pre-washed with a triethylamine/hexane solution can be an effective, albeit lower-yielding, alternative.
Q3: What are the common impurities I should expect in the synthesis of isopropenyloxytris(trimethylsilyl)silane derivatives, and how can I remove them?
A3: The impurities largely depend on the synthetic route used to prepare the silyl enol ether. However, some are very common.
| Impurity | Origin | Recommended Removal Method |
| Hexamethyldisiloxane (HMDSO) | Formed from the hydrolysis of trimethylsilylating agents or the product itself. | Fractional Distillation: HMDSO has a relatively low boiling point (101 °C) and can often be removed by careful distillation under atmospheric or reduced pressure. |
| Unreacted Ketone/Aldehyde | Incomplete reaction. | Flash Chromatography: The starting carbonyl compound is typically more polar than the silyl enol ether and can be separated by chromatography on deactivated silica gel. |
| Triethylamine/Diisopropylamine Salts | Byproducts from the use of amine bases (e.g., Et3N or LDA) and silyl halides (e.g., TMSCl). | Aqueous Workup/Filtration: These salts are often removed by a mild aqueous wash (e.g., saturated NaHCO3 solution) or by filtering the crude reaction mixture through a pad of Celite or silica gel (if the product is stable enough). |
| Silylation Reagent Byproducts | Artifacts from reagents like BSTFA or BSA. | Distillation/Chromatography: These are typically more volatile or have different polarities and can be separated accordingly. |
Section 2: Advanced Purification Protocols
For more challenging separations or when high purity is paramount, the following detailed protocols are recommended.
Protocol 1: Purification by Vacuum Distillation
This method is ideal for thermally stable isopropenyloxytris(trimethylsilyl)silane derivatives.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas. Use high-vacuum grease on all joints.
-
Crude Material Preparation: Transfer the crude product to the distillation flask. If residual solvent is present, it can be removed under reduced pressure before heating.
-
**Dist
Technical Support Center: Solvent Effects on Super Silyl Enol Ethers (SSEEs)
Topic: Optimization of Reaction Rates & Selectivity for Tris(trimethylsilyl)silyl (Super Silyl) Enol Ethers Document ID: SSEE-TS-004 Last Updated: February 21, 2026 Lead Scientist: Dr. H. Yamamoto (Simulated Persona)
Executive Summary & Core Directive
The Challenge:
Super silyl enol ethers (SSEEs), characterized by the bulky tris(trimethylsilyl)silyl group [
The Solution: Unlike standard Mukaiyama aldol reactions where simple polarity rules apply, SSEEs require a "non-coordinating, high-dielectric" paradox or specific additives to function. This guide troubleshoots rate suppression caused by solvent coordination and solubility issues at cryogenic temperatures.
Kinetic Troubleshooting: The Solvent Matrix
The Mechanism of Failure
Reaction stalling in SSEE chemistry is rarely due to substrate stability; it is almost always due to Lewis Acid Deactivation .
-
The Trap: Polar coordinating solvents (THF, DMF, MeCN) bind to the Lewis Acid catalyst (e.g.,
, , or the in situ generated Super Silyl cation). This raises the activation energy ( ) significantly. -
The Fix: Use non-polar solvents (DCM, Toluene) to leave the Lewis Acid "naked" and active.
Solvent Performance Data
| Solvent Class | Representative Solvents | Reaction Rate Impact | Dielectric Constant ( | Recommendation |
| Halogenated | Dichloromethane (DCM) | High (Standard) | 8.93 | Primary Choice. Best balance of solubility and rate. |
| Hydrocarbon | Toluene | Moderate | 2.38 | Good for selectivity, but rate may suffer at -78°C due to viscosity/solubility. |
| Ethers | THF, Diethyl Ether | Inhibited | 7.58 (THF) | AVOID. Coordinates to LA; kills the "Super Silyl" catalytic cycle. |
| Nitro-alkanes | Nitromethane | Accelerated | 35.9 | Special Case. Can accelerate rates via charge stabilization without strong coordination, but verify SSEE stability. |
| Additives | PhI (Phenyl Iodide) | Hyper-Accelerated | N/A | Pro-Tip. 10 mol% PhI in DCM can boost rates by 2-5x via iodine-Lewis base interactions. |
Diagnostic Visualizations
A. Troubleshooting Decision Tree
Use this flow to diagnose why your SSEE reaction is stalling or yielding poor selectivity.
Figure 1: Diagnostic logic flow for identifying solvent-based failure modes in Super Silyl Enol Ether reactions.
B. Mechanistic Impact of Solvent
This diagram illustrates why coordinating solvents fail compared to the "naked" pathway in DCM.
Figure 2: Kinetic pathway comparison. Coordinating solvents sequester the Lewis Acid, preventing the catalytic cycle.
Standard Operating Procedures (SOPs)
Protocol A: The "Super Silyl" Mukaiyama Aldol Reaction
Target: Maximizing rate while maintaining >95:5 diastereoselectivity.
Materials:
-
Super Silyl Enol Ether (SSEE)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Catalyst: Super Silyl Triflimide generated in situ or
. -
Additive: Phenyl Iodide (PhI) - Optional for rate acceleration.
Step-by-Step:
-
Solvent Prep: Distill DCM over Calcium Hydride (
) under Argon. Water content must be < 20 ppm .-
Why? Hydrolysis of the Super Silyl group is slower than TMS, but the Lewis Acid is highly water-sensitive.
-
-
Vessel Setup: Flame-dry a Schlenk flask and cool under Argon flow.
-
Dissolution: Dissolve the SSEE (1.0 equiv) and Aldehyde (1.1 equiv) in DCM (0.1 M concentration).
-
Troubleshooting: If the reaction is heterogeneous at -78°C, add 10 mol% Phenyl Iodide (PhI) . This acts as a "polarizer" without deactivating the catalyst, improving solubility and rate.
-
-
Catalyst Addition: Add the Lewis Acid catalyst at -78°C dropwise.
-
Monitoring: Monitor via TLC or NMR.
-
Note: In DCM, reaction should complete within 1-4 hours. If using Toluene, expect 6-12 hours.
-
Frequently Asked Questions (FAQs)
Q1: I switched from DCM to THF to improve solubility at -78°C, but the reaction stopped completely. Why? A: You have deactivated your catalyst. In Super Silyl chemistry, the Lewis Acid (often a silylium species or metal halide) must coordinate to the aldehyde oxygen to activate it. THF is a strong Lewis Base; it binds to the catalyst more tightly than the aldehyde does, effectively "poisoning" the reaction.
-
Fix: Use a mixed solvent system of DCM/Toluene (1:1) or add Phenyl Iodide to DCM to improve solubility without coordination.
Q2: Why is Phenyl Iodide (PhI) recommended as an additive? A: Research by the Yamamoto group suggests that organo-iodides can act as mild Lewis bases or "shuttles" that assist in the turnover of the catalytic cycle without binding irreversibly to the Lewis Acid. It essentially "greases" the kinetic pathway, accelerating the reaction by up to 300% in non-polar media.
Q3: My SSEE is hydrolyzing before the reaction starts. I thought Super Silyl groups were stable?
A: While the
-
Fix: Ensure your solvent is strictly anhydrous. Add a scavenger like 2,6-di-tert-butylpyridine (DTBP) if your substrate is acid-sensitive.
Q4: Can I use Nitromethane? I heard it accelerates Mukaiyama aldols.
A: Proceed with caution. While Nitromethane (
References
-
Boxer, M. B., & Yamamoto, H. (2006).[6] Super Silyl Enol Ethers: A New Class of Reagents for Diastereoselective Aldol Reactions. Journal of the American Chemical Society.[7][8][9] Link
-
Boxer, M. B., Akakura, M., & Yamamoto, H. (2008).[6] Ketone Super Silyl Enol Ethers in Sequential Reactions.[6] Journal of the American Chemical Society.[7][8][9] Link
-
Laub, H. A., Yamamoto, H., & Mayr, H. (2010). Effect of the "Supersilyl" Group on the Reactivities of Allylsilanes and Silyl Enol Ethers.[10] Organic Letters.[8][10][11] Link
-
Gati, W., & Yamamoto, H. (2016).[5] A Highly Diastereoselective 'Super Silyl' Governed Aldol Reaction.[7] Thieme Connect / Synlett. Link
Sources
- 1. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TCI Practical Example: Synthesis of a Silyl Enol Ether Using Trimethylsilyl Triflate | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Ketone super silyl enol ethers in sequential reactions: diastereoselective generation of tertiary carbinols in one pot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thieme.de [thieme.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Effect of the "supersilyl" group on the reactivities of allylsilanes and silyl enol ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Silyl enol ether synthesis by silylation [organic-chemistry.org]
Technical Support Center: Minimizing Side Reactions in Sequential Aldol-Grignard Protocols
Welcome to the technical support center for sequential aldol-Grignard protocols. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this powerful synthetic sequence. Instead of a rigid, one-size-fits-all approach, this resource directly addresses the common challenges and nuances you may encounter in the lab.
Introduction: The Power and Pitfalls of the Aldol-Grignard Sequence
The sequential aldol addition followed by a Grignard reaction is a cornerstone of organic synthesis, enabling the stereocontrolled formation of complex acyclic and cyclic molecules. This two-step process first establishes a β-hydroxy carbonyl moiety, which then serves as an electrophilic site for the nucleophilic addition of a Grignard reagent. The result is the efficient construction of intricate carbon skeletons.
However, the very reactivity that makes this sequence so valuable also presents significant challenges. The bifunctional nature of the aldol product, containing both a hydroxyl group and a carbonyl group, creates a landscape ripe for competing side reactions. This guide will provide in-depth, mechanistically-grounded solutions to these common problems.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address the most common issues encountered during sequential aldol-Grignard reactions in a practical question-and-answer format.
Q1: My Grignard reaction is sluggish, and I'm recovering a significant amount of my starting aldol product. What's going wrong?
This is a classic issue stemming from the acidic proton of the hydroxyl group in your aldol adduct. Grignard reagents are not only potent nucleophiles but also strong bases.[1][2][3] Before adding to the carbonyl, the Grignard reagent will readily deprotonate the alcohol, forming a magnesium alkoxide and consuming one equivalent of your valuable nucleophile.
The Causality: The acid-base reaction is typically much faster than the nucleophilic addition to the carbonyl.[2] This premature quenching of the Grignard reagent effectively halts the desired carbon-carbon bond formation.
Solutions & Protocol:
-
In-situ Protection with an Additional Equivalent of Grignard Reagent: The most straightforward approach is to use an additional equivalent of the Grignard reagent. The first equivalent acts as a base to deprotonate the alcohol, forming the alkoxide in situ. The second equivalent can then act as the nucleophile to attack the carbonyl.
-
Step-by-Step Protocol:
-
Dissolve your β-hydroxy ketone (1 equivalent) in a dry, aprotic solvent (e.g., anhydrous THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature, typically 0 °C to -78 °C, to control the exothermicity of the reaction.
-
Slowly add the Grignard reagent (at least 2.2 equivalents) dropwise via a syringe or dropping funnel. The first equivalent will deprotonate the alcohol.
-
After the addition is complete, allow the reaction to stir at the low temperature for a specified time, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Avoid strong acids initially, as this can promote side reactions of the tertiary alcohol product.
-
-
-
Pre-formation of the Alkoxide with a Weaker Base: If your Grignard reagent is particularly precious or prone to side reactions, you can pre-treat the aldol adduct with a less nucleophilic base like sodium hydride (NaH) to form the alkoxide before introducing the Grignard reagent.
Q2: I'm observing significant amounts of an enolate-derived byproduct and recovering my starting ketone after workup. Why is my Grignard reagent acting as a base instead of a nucleophile?
This problem, known as enolization, occurs when the Grignard reagent abstracts an acidic α-proton from the ketone instead of attacking the carbonyl carbon.[4][5] This is particularly prevalent with sterically hindered ketones or bulky Grignard reagents.[4][5]
The Causality: The steric hindrance around the carbonyl carbon can make nucleophilic attack energetically unfavorable. In such cases, the Grignard reagent will default to its role as a base and abstract the most accessible acidic proton, which is often at the α-position to the carbonyl.
Solutions & Protocol:
-
Use of Cerium (III) Chloride (The Luche Reduction Conditions): The addition of anhydrous cerium (III) chloride (CeCl₃) can dramatically suppress enolization.[6][7]
-
Mechanism of Action: CeCl₃ is a Lewis acid that coordinates to the carbonyl oxygen, increasing its electrophilicity.[8][9] This "hard" Lewis acid is believed to form an "ate" complex with the Grignard reagent, which is more nucleophilic and less basic, thereby favoring the 1,2-addition pathway.[7]
-
Step-by-Step Protocol for CeCl₃-Mediated Grignard Addition:
-
Anhydrous CeCl₃ (1.2 equivalents) is suspended in dry THF under an inert atmosphere and stirred vigorously for at least 2 hours to ensure it is finely dispersed and activated.
-
The suspension is cooled to -78 °C.
-
The Grignard reagent (1.2 equivalents) is added dropwise to the CeCl₃ suspension and stirred for 30-60 minutes to allow for the formation of the organocerium reagent.
-
A solution of the β-hydroxy ketone (1 equivalent) in dry THF is then added slowly to the pre-formed organocerium reagent at -78 °C.
-
The reaction is monitored by TLC or LC-MS and quenched with saturated aqueous NH₄Cl upon completion.
-
-
-
Lower Reaction Temperatures: Performing the reaction at very low temperatures (e.g., -78 °C to -100 °C) can favor the kinetically controlled 1,2-addition over the thermodynamically controlled enolization.
Q3: My desired product is a tertiary alcohol, but I'm also getting a significant amount of a reduced alcohol byproduct. What is causing this reduction?
This side reaction occurs when the Grignard reagent acts as a reducing agent instead of a nucleophile. This is most common when the Grignard reagent has a β-hydrogen.
The Causality: The reduction proceeds through a six-membered cyclic transition state, known as a Meerwein-Ponndorf-Verley (MPV)-type reduction.[5][8] The magnesium coordinates to the carbonyl oxygen, and a hydride is delivered from the β-carbon of the Grignard reagent to the carbonyl carbon.[5]
Solutions:
-
Use a Grignard Reagent without β-Hydrogens: If the synthetic route allows, using a Grignard reagent that lacks β-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide, will eliminate this side reaction.
-
Employ Lewis Acid Additives: Similar to suppressing enolization, Lewis acids like CeCl₃ can also mitigate unwanted reduction by promoting the nucleophilic addition pathway.[8]
-
Use of Organocuprates (Gilman Reagents): For α,β-unsaturated ketones, where 1,4-conjugate addition can be a competing side reaction, organocuprates are excellent alternatives to Grignard reagents for achieving 1,2-addition.
Q4: I am working with a molecule that has other sensitive functional groups. How can I selectively perform the Grignard reaction on my desired ketone?
This is a common challenge in the synthesis of complex molecules. Grignard reagents are highly reactive and will react with a variety of functional groups, including esters, nitriles, epoxides, and acidic protons.[1][3][9]
The Causality: The high nucleophilicity and basicity of Grignard reagents make them indiscriminate in their reactions with electrophilic or acidic sites.
Solutions:
-
Protecting Group Strategy: The most robust solution is to employ protecting groups to temporarily mask the other reactive functional groups.[10][11][12][13]
-
Common Protecting Groups:
-
Aldehydes and Ketones: Acetals and ketals are excellent protecting groups as they are stable to basic and nucleophilic conditions but are easily removed with mild acid.[10][11]
-
Alcohols: Silyl ethers (e.g., TMS, TBDMS) are commonly used to protect alcohols.[13] They are stable to Grignard reagents and can be removed with a fluoride source (e.g., TBAF) or acid.[13]
-
Carboxylic Acids: These are typically protected as esters.[14]
-
-
Workflow with Protecting Groups:
-
Selectively protect the interfering functional group(s).
-
Perform the sequential aldol-Grignard protocol.
-
Deprotect the masked functional group(s) under conditions that do not affect the newly formed tertiary alcohol.
-
-
-
Use of More Chemoselective Reagents: In some cases, organocerium reagents (generated from Grignard reagents and CeCl₃) can exhibit greater chemoselectivity than the parent Grignard reagent.[7]
Visualizing the Workflow and Side Reactions
To better understand the decision-making process in troubleshooting these reactions, the following diagrams illustrate the key pathways.
Caption: General workflow and potential side reactions in a sequential aldol-Grignard protocol.
Caption: Decision tree for troubleshooting common side reactions.
Quantitative Data Summary
The choice of reaction conditions can have a profound impact on the product distribution. The following table summarizes the typical outcomes under different conditions.
| Problem | Standard Conditions Yield | Optimized Conditions | Optimized Conditions Yield |
| Deprotonation | 20-40% | Use >2 eq. Grignard | >85% |
| Enolization | 10-50% (desired) | Add 1.2 eq. CeCl₃, -78 °C | >90% (desired) |
| Reduction | 15-30% (byproduct) | Use MeMgBr or PhMgBr | <5% (byproduct) |
| Chemoselectivity | Variable | Protect other functional groups | >95% (desired) |
Conclusion
Successfully navigating the sequential aldol-Grignard protocol requires a deep understanding of the underlying reaction mechanisms and a proactive approach to minimizing side reactions. By carefully considering the structure of the substrates and reagents, and by employing the strategies outlined in this guide—such as the use of additives like cerium (III) chloride, appropriate protecting groups, and careful control of reaction conditions—researchers can significantly improve the efficiency and selectivity of this powerful synthetic tool.
References
-
Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. [Link]
-
Protecting Groups In Grignard Reactions. (2015, December 16). Master Organic Chemistry. [Link]
-
Synergistic Action of Copper Catalysts and Lewis Acids in Carbon-Carbon Bond Forming Reactions. (2018). CHIMIA, 72(10), 695-700. [Link]
-
Protecting Groups in Synthesis. KPU Pressbooks. [Link]
-
Journal of Chemical and Pharmaceutical Research, 2024, 16(4):11-12 Opinion Protecting Group Strategies for Complex Molecule Synt. JOCPR. [Link]
-
Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. Chemistry LibreTexts. [Link]
-
Protecting Groups For Alcohols. (2015, June 17). Master Organic Chemistry. [Link]
-
What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products? : r/chemistry. Reddit. [Link]
-
Appendix 6: Protecting groups. Oxford Learning Link. [Link]
-
Sequential O-Nitrosoaldol and Grignard Addition Process: A New Enantio- and Diastereoselective Entry to Chiral 1,2-Diols. PMC. [Link]
-
Aldol reaction. REDEEMER'S UNIVERSITY. [Link]
-
The Grignard Reaction Mechanism. Chemistry Steps. [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. [Link]
-
Grignard Reaction. Organic Chemistry Portal. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. Sequential O-Nitrosoaldol and Grignard Addition Process: A New Enantio- and Diastereoselective Entry to Chiral 1,2-Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chimia.ch [chimia.ch]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 12. jocpr.com [jocpr.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. learninglink.oup.com [learninglink.oup.com]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Characterization of Isopropenyloxytris(trimethylsilyl)silane Adducts
For researchers, scientists, and drug development professionals, the precise structural elucidation of reaction intermediates and products is paramount. Silyl enol ethers, such as isopropenyloxytris(trimethylsilyl)silane, are versatile reagents in organic synthesis, acting as potent nucleophiles in a variety of carbon-carbon bond-forming reactions. The characterization of their adducts is crucial for confirming reaction outcomes, determining stereochemistry, and understanding reaction mechanisms. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the characterization of isopropenyloxytris(trimethylsilyl)silane and its adducts, grounded in field-proven insights and experimental data from analogous systems.
The Central Role of NMR in Structural Elucidation
NMR spectroscopy stands as the cornerstone technique for the unambiguous structural determination of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule makes it uniquely powerful. For complex organosilicon compounds like isopropenyloxytris(trimethylsilyl)silane and its derivatives, multi-nuclear NMR (¹H, ¹³C, and ²⁹Si) is indispensable.
The causality behind choosing NMR as the primary characterization tool lies in its ability to provide a complete structural picture. While other techniques can confirm the presence of functional groups or determine molecular weight, only NMR can definitively map out the atomic framework of a newly formed adduct, revealing crucial details about regioselectivity and stereoselectivity that are often the primary goals of a synthetic transformation.
NMR Characterization of Isopropenyloxytris(trimethylsilyl)silane: A Predictive Analysis
Predicted NMR Data for Isopropenyloxytris(trimethylsilyl)silane
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | |||
| =CH₂ | 4.0 - 4.5 | Singlet (or two closely spaced doublets) | The two vinyl protons are diastereotopic and may appear as separate signals. |
| -CH₃ | 1.7 - 2.0 | Singlet | The methyl group attached to the double bond. |
| -Si(Si(CH₃)₃)₃ | 0.1 - 0.3 | Singlet | The 27 equivalent protons of the three trimethylsilyl groups will likely appear as a single, sharp resonance. |
| ¹³C NMR | |||
| =C(CH₃)₂ | 150 - 160 | Singlet | The quaternary olefinic carbon. |
| =CH₂ | 85 - 95 | Singlet | The terminal olefinic carbon. |
| -CH₃ | 20 - 25 | Singlet | The methyl carbon. |
| -Si(Si(CH₃)₃)₃ | -2 - 2 | Singlet | The carbons of the trimethylsilyl groups. |
| ²⁹Si NMR | |||
| -OSi (Si(CH₃)₃)₃ | -10 to -30 | Singlet | The central silicon atom is expected to be significantly shielded. |
| -Si (CH₃)₃ | 5 to 15 | Singlet | The silicon atoms of the trimethylsilyl groups. |
Decoding the NMR Spectra of Isopropenyloxytris(trimethylsilyl)silane Adducts
The true power of NMR becomes evident when analyzing the products of reactions involving isopropenyloxytris(trimethylsilyl)silane. For instance, in a Michael addition reaction with an α,β-unsaturated carbonyl compound, the disappearance of the vinyl signals and the appearance of new aliphatic proton and carbon signals provide direct evidence of adduct formation.
Consider the hypothetical reaction of isopropenyloxytris(trimethylsilyl)silane with methyl vinyl ketone. The resulting adduct would exhibit significant changes in its NMR spectra.
Hypothetical NMR Data for a Michael Adduct
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Diagnostic Feature |
| ¹H NMR | |||
| -CH₂- (from former vinyl group) | ~2.5 | Triplet | Disappearance of the sharp vinyl proton signals and appearance of a new aliphatic signal. |
| -CH₂- (from methyl vinyl ketone) | ~2.7 | Triplet | Shifted from its position in the starting material. |
| -C(=O)CH₃ | ~2.1 | Singlet | The acetyl methyl group. |
| -C(CH₃)₂- | ~1.2 | Singlet | The gem-dimethyl group, now in a saturated environment. |
| -Si(Si(CH₃)₃)₃ | 0.1 - 0.3 | Singlet | Largely unchanged. |
| ¹³C NMR | |||
| -C=O | 205 - 215 | Singlet | The ketone carbonyl carbon. |
| -O-Si- | --- | --- | The silyl enol ether carbons (=C and =CH₂) are replaced by new aliphatic signals. |
| New Aliphatic Carbons | 30 - 50 | Multiple Singlets | The appearance of new signals in the aliphatic region confirms the addition reaction. |
| ²⁹Si NMR | |||
| -OSi (Si(CH₃)₃)₃ | Shifted from original position | Singlet | The chemical environment of the central silicon atom changes upon adduct formation, leading to a shift in its resonance. |
Comparative Analysis: NMR vs. Alternative Characterization Techniques
While NMR is the gold standard for structural elucidation, a comprehensive characterization often involves complementary techniques. Here, we compare NMR with Mass Spectrometry (MS) and Infrared (IR) Spectroscopy.
| Technique | Strengths | Weaknesses | Application to Isopropenyloxytris(trimethylsilyl)silane Adducts |
| NMR Spectroscopy | - Unambiguous structural determination. - Provides information on connectivity and stereochemistry. - Non-destructive. | - Relatively low sensitivity. - Requires soluble samples. - Can be time-consuming to acquire data for insensitive nuclei like ²⁹Si.[1] | The primary tool for confirming the exact structure of the adduct, including regiochemistry and stereochemistry. |
| Mass Spectrometry (MS) | - High sensitivity. - Provides accurate molecular weight information. - Can be used to determine elemental composition. | - Does not provide detailed structural information on its own. - Isomeric compounds can be difficult to distinguish. | Essential for confirming the molecular formula of the adduct and identifying any side products or impurities. |
| Infrared (IR) Spectroscopy | - Provides information about the functional groups present. - Fast and easy to perform. | - Does not provide information about the carbon skeleton. - Complex molecules can have overlapping signals. | Useful for monitoring the progress of the reaction by observing the disappearance of the C=C stretch of the silyl enol ether and the appearance of the C=O stretch of the adduct. |
This multi-technique approach provides a self-validating system for the characterization of novel compounds.
Experimental Protocols
Protocol 1: NMR Sample Preparation of Moisture-Sensitive Silanes
The integrity of the sample is critical for obtaining high-quality NMR data, especially for moisture-sensitive compounds like silyl enol ethers.
-
Glassware Preparation: Ensure all NMR tubes and vials are thoroughly dried in an oven at >120 °C for at least 4 hours and cooled in a desiccator.
-
Solvent Preparation: Use a deuterated solvent from a fresh, sealed ampule or a solvent that has been dried over molecular sieves. Chloroform-d (CDCl₃) is a common choice.
-
Inert Atmosphere: Perform all sample manipulations under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Sample Transfer: Weigh the silane adduct directly into a tared vial under an inert atmosphere. Dissolve the sample in the deuterated solvent and transfer the solution to the NMR tube using a gas-tight syringe.
-
Sealing: Cap the NMR tube tightly. For long-term storage or sensitive samples, flame-sealing the NMR tube is recommended.
Protocol 2: Multi-Nuclear NMR Data Acquisition
-
¹H NMR: Acquire a standard one-dimensional ¹H spectrum. This is a quick experiment that provides initial confirmation of the structure and purity.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, this experiment will require a longer acquisition time. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
-
²⁹Si NMR: Due to the low gyromagnetic ratio and low natural abundance of the ²⁹Si isotope, this is a low-sensitivity experiment.[1]
-
Use a dedicated silicon probe or a broadband probe tuned to the ²⁹Si frequency.
-
Employ a longer relaxation delay (D1) to allow for the typically long T1 relaxation times of silicon nuclei.
-
Use polarization transfer techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) to enhance the signal intensity.
-
-
2D NMR: For complex adducts, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for establishing the complete connectivity of the molecule.
Visualizing the Molecular Landscape
Diagrams are essential for conceptualizing the structures and workflows involved in the characterization process.
Figure 1: Molecular structure of Isopropenyloxytris(trimethylsilyl)silane.
Figure 2: A generalized workflow for the formation of an adduct.
Figure 3: Analytical workflow for adduct characterization.
Conclusion
The comprehensive characterization of isopropenyloxytris(trimethylsilyl)silane adducts relies on a synergistic approach, with NMR spectroscopy at its core. While techniques like MS and IR provide valuable complementary data, only NMR can deliver the detailed structural insights necessary to fully understand the outcomes of complex organic transformations. By employing a robust multi-nuclear NMR strategy, researchers can confidently elucidate the structures of their target molecules, paving the way for further advancements in synthesis and drug development.
References
-
Silyl Radical Activation of Alkyl Halides in Metallaphotoredox Catalysis: A Unique Pathway for Cross- Electrophile Coupling. Princeton University. Available at: [Link].
-
Mannich-type allylic C−H functionalization of enol silyl ethers under photoredox-thiol hybrid catalysis. The Royal Society of Chemistry. Available at: [Link].
-
Application of modified selective polarization transfer experiments to the structural analysis of β‐silylated silyl enol ethers by 1H, 13C and 29Si NMR. Semantic Scholar. Available at: [Link].
-
The Detection and Reactivity of Silanols and Silanes Using Hyperpolarized 29Si Nuclear Magnetic Resonance. White Rose Research Online. Available at: [Link].
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link].
-
29Si NMR chemical shifts of silane derivatives. ScienceDirect. Available at: [Link].
-
Experimental. The Royal Society of Chemistry. Available at: [Link].
-
29Si NMR Experiments in Solutions of Organosilicon Compounds. ResearchGate. Available at: [Link].
-
The Detection and Reactivity of Silanols and Silanes Using Hyperpolarized 29Si Nuclear Magnetic Resonance. PMC. Available at: [Link].
-
(29Si) Silicon NMR. University of Ottawa. Available at: [Link].
-
Mechanistic studies (a); ¹H NMR spectra of enol ethers 5d, 5b, 5a and... ResearchGate. Available at: [Link].
-
29Si N M R spectroscopy of trimethylsilyl tags. Academia.edu. Available at: [Link].
-
Assignment of chemical shift of silane species with bond state in 29 Si NMR spectra. ResearchGate. Available at: [Link].
-
(A) Monitoring reaction progress and silyl enol intermediate by ¹H NMR... ResearchGate. Available at: [Link].
-
The 29 Si NMR chemical shifts of selected chemical species. ResearchGate. Available at: [Link].
-
Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link].
-
Solid-state NMR evaluation of the silane structure on nanoporous silica fillers. ResearchGate. Available at: [Link].
-
Tris(trimethylsilyl)silane and Visible-Light Irradiation: A New Metal- and Additive-Free Photochemical Process for the Synthesis. The Royal Society of Chemistry. Available at: [Link].
-
13 C NMR spectra of a silane A and b silane V. * denotes MeOH. NMR environments used for peak assignments are shown. ResearchGate. Available at: [Link].
-
Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. MDPI. Available at: [Link].
-
Isopropenyloxytris(trimethylsilyl)silane (C12H32OSi4). PubChem. Available at: [Link].
-
Analysis of the Hypersensitivity of the 29Si NMR Chemical Shift of the Pentacoordinate Silicon Compounds to the Temperature Effect. N-(Silylmethyl)acetamides. ACS Publications. Available at: [Link].
-
Solid-State NMR Techniques for the Structural Characterization of Cyclic Aggregates Based on Borane–Phosphane Frustrated Lewis Pairs. MDPI. Available at: [Link].
-
Since the structural analysis of the pyridine adduct of trimethyltinchloride, PyMe3SnCl (Hulme 1963), there has been a consisten. Available at: [Link].
-
Synthesis, Characterization and In Silico Studies of Organosilane Schiff Bases Derived from 3-Aminopropyltrialkoxysilanes. Nigerian Research Journal of Chemical Sciences. Available at: [Link].
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Technical Comparison: Super Silyl (TTMSS) vs. TBS in High-Fidelity Aldol Constructions
Topic: Advantages of Super Silyl Group (TTMSS) over tert-Butyldimethylsilyl (TBS) in Aldol Reactions Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the precise architecture of polyketide synthesis and complex drug discovery, the choice of silyl protecting group on the enol ether is not merely a matter of stability—it is a stereodirecting decision. While tert-butyldimethylsilyl (TBS) remains the industry workhorse for general protection, it frequently fails to provide the necessary steric bulk and electronic stabilization required for high-order diastereocontrol in Mukaiyama aldol reactions.
This guide analyzes the Tris(trimethylsilyl)silyl (TTMSS) group—coined the "Super Silyl" group by Hisashi Yamamoto—and its superior performance over TBS. We examine the mechanistic causality rooted in hyperconjugation and steric gearing that allows TTMSS to achieve >99:1 diastereoselectivity (dr) in systems where TBS yields negligible control.
The "Super Silyl" Advantage: Mechanistic Causality
The superiority of the TTMSS group (
A. Steric Volume & Gearing
The TTMSS group possesses a Van der Waals volume significantly larger than TBS and even Triisopropylsilyl (TIPS). Unlike the rigid tert-butyl group of TBS, the TTMSS group consists of a central silicon atom bonded to three trimethylsilyl wings. This "propeller-like" geometry creates a dynamic steric wall that effectively shields one face of the enolate, forcing the approaching aldehyde into a highly organized transition state.
B. Electronic Stabilization (The Silicon-Silicon Effect)
The critical differentiator is electronic. The Si–Si bonds in TTMSS are high-energy
-
TBS Mechanism: Relies primarily on steric bulk. The oxygen-silicon bond is strong, but the silyl group is electronically passive during the C-C bond formation.
-
TTMSS Mechanism: The Si–Si
-bonds can hyperconjugate with the developing positive charge on the central silicon atom during the reaction (beta-silicon effect). This stabilizes the transition state and the resulting silicenium intermediates, facilitating reaction pathways (like [2+2] cycloadditions or cascade aldols) that are energetically inaccessible to TBS.
Comparative Performance Data
The following data summarizes the performance of TTMSS enol ethers versus TBS enol ethers in Lewis Acid-catalyzed Mukaiyama aldol reactions, specifically focusing on difficult substrates like
| Feature | TBS (tert-Butyldimethylsilyl) | Super Silyl (TTMSS) | Impact on Synthesis |
| Steric Volume ( | ~120 ų | > 200 ų | TTMSS provides complete facial shielding. |
| Diastereoselectivity (dr) | Typically 2:1 to 10:1 | > 50:1 (often >99:1) | Eliminates need for HPLC purification of isomers. |
| Reaction Temperature | -78 °C | -78 °C to -40 °C | TTMSS maintains selectivity even at higher T. |
| Cascade Potential | Low (Product inhibits catalyst) | High (One-pot Polyols) | Enables polymerization of aldol steps (2-3 bonds/pot). |
| Catalyst Loading | 10-20 mol% | 0.05 - 1 mol% | TTMSS products regenerate the active catalyst efficiently. |
| Stability | High (Requires | Tunable | Stable to workup; cleavable with specific mild conditions. |
Key Insight: In the synthesis of 1,3-polyols, TBS-protected enol ethers often result in "matched/mismatched" cases depending on the substrate chirality. TTMSS overrides inherent substrate bias, enforcing reagent-controlled stereochemistry.
Visualizing the Mechanism
The diagram below illustrates the "Super Silyl" directed cycle. Note the stabilization of the silylium species and the steric blocking that enforces the syn-aldol outcome.
Figure 1: The catalytic cycle of TTMSS-directed Mukaiyama aldol reaction, highlighting the electronic stabilization provided by the tris(trimethylsilyl) moiety.[1][2][3][4][5][6][7][8][9][10][11][12]
Validated Experimental Protocol
Objective: Synthesis of a
Phase 1: Preparation of TTMSS Enol Ether
This step replaces the standard TBS-OTf/Base protocol. TTMSS-H is used directly.
-
Reagents: Ketone/Aldehyde (1.0 equiv), TTMSS-H (Tris(trimethylsilyl)silane) (1.1 equiv), Catalyst (e.g.,
or radical initiator AIBN depending on method). -
Reaction: In dry benzene or toluene, heat the mixture (reflux) under Argon.
-
Monitoring: Monitor by NMR for the disappearance of the carbonyl peak and appearance of the vinyl proton.
-
Purification: Distillation or rapid silica filtration (neutralized with 1%
). TTMSS enol ethers are generally stable but should be stored under inert atmosphere.
Phase 2: The "Super Silyl" Aldol Reaction
Protocol adapted from Boxer & Yamamoto (J. Am. Chem. Soc.).
Materials:
-
TTMSS Enol Ether (1.0 equiv)
-
Aldehyde Electrophile (1.1 equiv)
-
Catalyst: HNTf
(Triflimide) (0.5 - 1.0 mol%) or TTMSS-NTf (generated in situ). -
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Workflow:
-
System Setup: Flame-dry a Schlenk flask and cool to -78 °C under Argon.
-
Charge: Add the Aldehyde (1.1 equiv) and solvent (DCM, 0.2 M concentration).
-
Catalyst Addition: Add HNTf
(1 mol% as a solution in DCM). Stir for 5 minutes.-
Note: HNTf
is a "Pre-catalyst". The active species is the highly Lewis acidic Silyl-NTfngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> species generated in situ.
-
-
Enol Ether Addition: Add the TTMSS Enol Ether (1.0 equiv) dropwise over 10 minutes.
-
Critical Control Point: Maintain temperature at -78 °C. A slight exotherm may occur.
-
-
Reaction: Stir at -78 °C for 1-2 hours.
-
Validation: TLC should show clean conversion to a less polar product.
-
-
Quench: Quench with pyridine (2 equiv) or saturated aqueous NaHCO
at low temperature. -
Workup: Extract with DCM, dry over Na
SO , and concentrate. -
Analysis: Determine dr via crude
H NMR. The TTMSS group signals are distinct (approx 0.2 ppm), allowing easy quantification.
References
-
Boxer, M. B., & Yamamoto, H. (2006).[13][14] Tris(trimethylsilyl)silyl-Governed Aldehyde Cross-Aldol Cascade Reaction. Journal of the American Chemical Society.[14] Link
-
Boxer, M. B., & Yamamoto, H. (2005).[4] Remarkable Tris(trimethylsilyl)silyl Group for Diastereoselective [2 + 2] Cyclizations. Organic Letters. Link
-
Gati, W., & Yamamoto, H. (2016).[5] A highly diastereoselective “super silyl” governed aldol reaction: synthesis of α,β-dioxyaldehydes and 1,2,3-triols. Chemical Science. Link
-
Akakura, M., Boxer, M. B., & Yamamoto, H. (2007). The unique reactivity of "super silyl" in organic synthesis: A theoretical study. Arkivoc. Link
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- 4. Remarkable Tris(trimethylsilyl)silyl Group for Diastereoselective [2 + 2] Cyclizations [organic-chemistry.org]
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Cost-Benefit Analysis: Super Silyl Reagents in Scale-Up Synthesis
Topic: Cost-benefit analysis of using super silyl reagents in scale-up Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
In the transition from bench to pilot plant, the selection of silylating agents is often driven by a trade-off between reagent cost and process efficiency . While conventional silyl groups (TMS, TBS, TIPS) are industry standards for hydroxyl protection, the "Super Silyl" group—specifically the tris(trimethylsilyl)silyl (TTMSS) moiety championed by the Yamamoto group—offers a paradigm shift for specific scale-up challenges.
This guide analyzes the economic and technical viability of Super Silyl reagents. Our analysis indicates that while TTMSS reagents carry a 15–20x higher raw material cost compared to standard silyl chlorides, they can reduce total process costs by 40–60% in peptide and complex molecule synthesis by eliminating chromatographic purification and enabling Liquid-Phase Peptide Synthesis (LPPS).
Technical Grounding: Defining the "Super Silyl"
Before analyzing costs, we must distinguish between "bulky" silyl groups and true "Super Silyl" reagents.
-
Conventional Silyl Groups: Silicon-centered protecting groups (TMS, TES, TBS, TIPS, TBDPS). Stability is modulated by steric bulk on the silicon atom.[2][3]
-
Super Silyl (TTMSS): A silicon atom bonded to three other trimethylsilyl groups
.[4]-
Key Feature: Extreme steric bulk and unique electronic stabilization (σ-conjugation).
-
Primary Scale-Up Utility: Acts as a hydrophobic tag that renders polar molecules (like peptides) soluble in organic solvents but precipitable in polar media, allowing for chromatography-free purification .
-
Comparative Matrix: Stability & Sterics
| Reagent | Structure | Acid Stability | Base Stability | Scale-Up Role | Relative Cost* |
| TMS | Very Low | Low | Transient protection | $ | |
| TBS | Moderate | High | Standard intermediate | ||
| TIPS | High | High | Rugged protection | ||
| TTMSS | Extreme | Tunable | Process Enabler (Tag) |
*Relative Cost is based on molar equivalents of commercially available chlorides/triflates.
Cost-Benefit Analysis: The Economic Case
The high upfront cost of Super Silyl reagents is justified only when they fundamentally alter the downstream processing (DSP) economics.
Scenario A: Peptide Synthesis (LPPS vs. SPPS)
The most compelling business case for Super Silyl reagents is in Liquid-Phase Peptide Synthesis (LPPS) .
-
The Problem: Solid-Phase Peptide Synthesis (SPPS) uses expensive resins and requires huge solvent excesses (wash steps). Traditional solution-phase synthesis requires column chromatography after every coupling step.
-
The Super Silyl Solution: Attaching a TTMSS group (e.g., as a C-terminal ester) makes the growing peptide soluble in non-polar solvents (DCM, THF) for reaction, but insoluble in polar solvents (MeOH, MeCN) for purification.
Cost Model: 1kg Peptide API Production
| Cost Category | Traditional Solution Phase | Super Silyl LPPS | Impact |
| Reagents | Low (Standard protecting groups) | High (TTMSS-Tag) | +30% Material Cost |
| Purification | High (Silica Gel Chromatography) | Zero (Precipitation/Filtration) | -90% DSP Cost |
| Solvent Use | High (Eluents for columns) | Low (Recyclable wash solvents) | -70% Waste Disposal |
| Throughput | Low (Bottleneck at columns) | High (Batch reactor filtration) | 2x Batch Velocity |
Verdict: For peptides <20 residues, Super Silyl LPPS offers a lower Cost of Goods Sold (COGS) despite the expensive tag, primarily due to the elimination of silica gel and reduction in solvent waste.
Scenario B: Radical Chemistry (TTMSS-H vs. Tin)
In radical reductions (e.g., halide removal), Tributyltin hydride (
-
Regulatory Cost: Removing tin to <10 ppm (ICH guidelines) requires multiple washings or scavengers, increasing processing time.
-
Super Silyl (TTMSS-H): Non-toxic, environmentally benign silicon byproducts.
-
Analysis: While TTMSS-H is significantly more expensive than
, the elimination of metal scavenging steps and regulatory compliance assurance makes it cost-competitive for late-stage GMP intermediates where tin contamination risks batch rejection.
Experimental Protocols
Note: All reactions involving silyl reagents require anhydrous conditions.
Protocol 1: Super Silyl Tagging for Peptide Synthesis
Objective: Install TTMSS group on an amino acid to initiate LPPS.
-
Reagents:
-
Amino Acid (N-protected, 1.0 equiv)
-
Super Silyl Alcohol (TTMSS-OH, 1.1 equiv) [Custom synthesized or commercial]
-
EDC
HCl (1.2 equiv), DMAP (0.1 equiv) -
Solvent: Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve Amino Acid and TTMSS-OH in DCM under
. -
Cool to 0°C. Add EDC
HCl and DMAP. -
Stir at room temperature for 4–6 hours (monitor by TLC).
-
Work-up (The "Super Silyl" Advantage): Add Methanol (MeOH). The TTMSS-tagged amino acid will precipitate.
-
Filter the solid. Wash with cold MeOH.
-
Result: Pure ester ready for deprotection/coupling.[5] No column needed.
-
Protocol 2: Standard TBS Protection (Benchmark)
Objective: Protect a primary alcohol.[6]
-
Reagents: Substrate (1.0 equiv), TBSCl (1.2 equiv), Imidazole (2.5 equiv), DMF.
-
Procedure:
Visualizing the Scale-Up Workflow
The following diagram illustrates the operational difference between a Standard Workflow (Chromatography-dependent) and a Super Silyl Workflow (Filtration-based).
Caption: Comparison of purification workflows. The Super Silyl method replaces the bottleneck of chromatography with simple filtration, enabling rapid cycling in peptide synthesis.
Strategic Decision Guide
When should you switch from TBS/TIPS to Super Silyl?
| Factor | Stick to TBS/TIPS | Switch to Super Silyl (TTMSS) |
| Molecule Type | Small molecules (<500 Da) | Peptides, Oligomers, Complex Natural Products |
| Scale | Gram scale | 100g to Kg scale (Pilot) |
| Purification | Chromatography is acceptable | Chromatography is impossible/too costly |
| Selectivity | Standard steric control needed | Ultra-high diastereoselectivity required (Aldol) |
| Safety | No specific concerns | Avoiding Tin (Sn) in radical steps |
References
-
Yamamoto, H., & Boxer, M. B. (2007).[7] "Super Silyl" Group for Diastereoselective Sequential Reactions: Access to Complex Chiral Architecture in One Pot. Journal of the American Chemical Society. Link
-
Wu, A., et al. (2023). Super Silyl-Based Stable Protecting Groups for Both the C- and N-Terminals of Peptides: Applied as Effective Hydrophobic Tags in Liquid-Phase Peptide Synthesis. Chemical Science. Link
-
BenchChem. (2025).[1][8] A Comparative Guide to Silylating Agents: Cost-Benefit Analysis. BenchChem Technical Guides. Link
-
Postma, A., & Davis, T. P. (2016). Tris(trimethylsilyl)silane (TTMSS) as a Non-Toxic Alternative to Tributyltin Hydride in Radical Chemistry. Australian Journal of Chemistry. Link
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- 5. 山本 尚(Hisashi Yamamoto) | 研究 | 中部大学 [chubu.ac.jp]
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The Yamamoto "Super Silyl" Toolbox: A Comparative Guide to Tris(trimethylsilyl)silyl Chemistry
Topic: Literature Review of Yamamoto Super Silyl Chemistry Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of protective group chemistry and stereoselective synthesis, the "Super Silyl" group—tris(trimethylsilyl)silyl (TTMSS) —represents a paradigm shift. Developed extensively by Hisashi Yamamoto , this moiety (
This guide objectively compares the Yamamoto Super Silyl group against industry standards (TBS, TIPS, TBDPS), detailing its superior performance in stabilizing carboxylic acids against organometallics and its ability to dictate 1,5-stereocontrol in aldol reactions.
Part 1: The Steric and Electronic Architecture
To understand the "Super" in Super Silyl, one must quantify its spatial and electronic footprint compared to alternatives. The TTMSS group is not merely "larger"; it is architecturally distinct, forming a "silicon-shielded silicon" core.
Comparative Steric Hierarchy
The TTMSS group possesses a cone angle and steric bulk significantly exceeding that of Triisopropylsilyl (TIPS), the previous gold standard for bulk.
Table 1: Silyl Group Steric & Electronic Comparison
| Silyl Group | Abbr.[1][2][3][4][5][6][7][8][9][10][11] | Structure | Key Feature | Relative Acid Stability | Relative Base Stability |
| Trimethylsilyl | TMS | Labile, transient | 1 (Baseline) | 1 (Baseline) | |
| tert-Butyldimethylsilyl | TBS | Standard steric bulk | ~20,000 | ~100 | |
| Triisopropylsilyl | TIPS | High stability, oil | ~100,000 | ~1,000 | |
| Yamamoto Super Silyl | TTMSS | Extreme bulk, Si-Si effects | >1,000,000 | >10,000 |
*Note: Stability values are approximate relative rates based on hydrolysis half-lives. TTMSS esters survive conditions (e.g., n-BuLi) that instantly cleave TBS/TIPS.
Visualization: The Steric Shielding Effect
The following diagram illustrates the logical hierarchy of silyl protection, culminating in the Yamamoto Super Silyl group.
Figure 1: Evolution of silyl steric bulk. The TTMSS group introduces a second layer of silicon atoms, creating a dense 'umbrella' effect.
Part 2: Super Silyl Esters – A New Class of Protection[3][12]
Historically, silyl esters (protecting carboxylic acids) were considered too labile for complex synthesis, often cleaving during chromatography or mild nucleophilic attack.[12] Yamamoto’s TTMSS esters defy this rule.
Performance Comparison: Nucleophilic Resistance
The defining characteristic of TTMSS esters is their ability to survive organolithium and Grignard reagents—conditions that cleave standard alkyl esters and silyl esters.
Experiment: Treatment of protected hydrocinnamic acid with nucleophiles at -78°C.
| Reagent (Excess) | TBS Ester Result | TIPS Ester Result | Methyl Ester Result | TTMSS Ester Result |
| MeMgBr | Cleaved (<5 min) | Cleaved (<10 min) | Addition (Ketone/Alcohol) | Intact (>95% Recovery) |
| n-BuLi | Cleaved | Cleaved | Addition | Intact (>95% Recovery) |
| LiHMDS | Cleaved | Intact | Deprotonation | Intact |
| DIBAL-H | Reduced | Reduced | Reduced | Intact |
Causality: The TTMSS group is so voluminous that it blocks the trajectory of the nucleophile toward the carbonyl carbon (Burgi-Dunitz angle), effectively rendering the ester inert to nucleophilic attack while retaining the ability to be cleaved by specific fluoride sources or photolysis.
Protocol: Synthesis of Super Silyl Esters
Methodology: In situ generation of Super Silyl Triflate. Unlike TBS-Cl, TTMSS-Cl is often unreactive due to its own bulk. The triflate is required.
-
Reagent Preparation:
-
Dissolve tris(trimethylsilyl)silane (1.0 equiv) in dry DCM.
-
Add triflic acid (TfOH, 1.0 equiv) at 0°C.
-
Observation: Evolution of
gas indicates formation of TTMSS-OTf. Stir for 30 min.
-
-
Esterification:
-
To the substrate carboxylic acid (1.0 equiv) in DCM, add imidazole (3.0 equiv).
-
Add the freshly prepared TTMSS-OTf solution dropwise at 0°C.
-
Stir at room temperature for 1–2 hours.
-
-
Workup:
-
Quench with water.[2] Extract with hexane/EtOAc.
-
Purification: TTMSS esters are stable to silica gel chromatography (unlike TMS esters).
-
Part 3: Stereoselective Reactivity (The "Gear Effect")
Beyond protection, the TTMSS group acts as a powerful stereodirecting element in Mukaiyama aldol reactions.[9] Yamamoto utilized this to solve the 1,5-polyol problem.
Mechanism: The Interlocking Gear
In TTMSS enol ethers, the bulky silyl group forces the enol ether into a twisted conformation to minimize steric strain. When a Lewis acid activates the aldehyde, the TTMSS group effectively blocks one entire face of the nucleophile, enforcing high diastereoselectivity.
Figure 2: The TTMSS group dictates the transition state geometry, leading to predictable stereochemical outcomes.
Comparative Selectivity Data
Reaction: Mukaiyama Aldol of
| Silyl Group on Enol Ether | Conditions | Major Product | Diastereomeric Ratio (dr) |
| TMS | Mixture | ~2:1 | |
| TBS | Syn | 5:1 | |
| TTMSS (Super Silyl) | 1,5-Syn | >20:1 | |
| TTMSS (Super Silyl) | 1,5-Anti | >20:1 |
Insight: The TTMSS group allows for "switchable" selectivity based solely on the Lewis Acid choice, a feat difficult to achieve with smaller silyl groups which allow rotational freedom in the transition state.
Part 4: Critical Analysis & Recommendations
When to Use TTMSS
-
"Unprotectable" Acids: When you need to protect a carboxylic acid but must perform a Grignard addition or Lithiation elsewhere in the molecule.
-
Polyketide Synthesis: For constructing 1,3,5-polyol chains with precise stereocontrol.
-
Peptide Tags: Use TTMSS-based hydrophobic tags to solubilize peptides in organic solvents during Liquid Phase Peptide Synthesis (LPPS).[1][10][11]
When to Avoid
-
Atom Economy: The TTMSS group is massive (
). For simple protection where TBS suffices, TTMSS is wasteful. -
Cost: Tris(trimethylsilyl)silane is significantly more expensive than TBS-Cl.
Self-Validating Protocol Check
-
TLC Monitoring: TTMSS esters are often UV active (weakly) or stain distinctively due to high lipophilicity. They will run much higher (higher
) than the parent acid or standard esters. -
NMR Verification: Look for the characteristic signal of the TTMSS group: a strong singlet at
ppm (27 protons!). This massive integral serves as an internal standard for yield calculation.
References
-
The "Supersilyl" Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions. Tan, J., Akakura, M., & Yamamoto, H.[3][12] (2013).[3][7][10] Angewandte Chemie International Edition. [Link]
-
Super Silyl Stereo-Directing Groups for Complete 1,5-Syn and -Anti Stereoselectivities in the Aldol Reactions of
-Siloxy Methyl Ketones with Aldehydes. Yamaoka, Y., & Yamamoto, H.[6][9] (2010).[6][7][9] Journal of the American Chemical Society. [Link] -
Remarkable Tris(trimethylsilyl)silyl Group for Diastereoselective [2 + 2] Cyclizations. Boxer, M. B., & Yamamoto, H.[8] (2005).[8] Organic Letters. [Link][8]
-
Super Silyl-Based Stable Protecting Groups for Both the C- and N-Terminals of Peptides: Applied as Effective Hydrophobic Tags in Liquid-Phase Peptide Synthesis. Wu, A., & Yamamoto, H.[1][10][11] (2023).[1][3][4][5][10][11] Chemical Science. [Link]
-
The Unique Reactivity of "Super Silyl" in Organic Synthesis: A Theoretical Study. Akakura, M., Boxer, M. B., & Yamamoto, H.[13] (2011). Chemical Science. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The supersilyl group as a carboxylic acid protecting group: application to highly stereoselective aldol and Mannich reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diastereoselective Super Silyl Governed Aldol Reaction - SYNFORM - Thieme Chemistry [thieme.de]
- 5. Super silyl-based stable protecting groups for both the C- and N-terminals of peptides: applied as effective hydrophobic tags in liquid-phase peptide ... - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01239E [pubs.rsc.org]
- 6. Super silyl stereo-directing groups for complete 1,5-syn and -anti stereoselectivities in the aldol reactions of beta-siloxy methyl ketones with aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thieme.de [thieme.de]
- 8. Remarkable Tris(trimethylsilyl)silyl Group for Diastereoselective [2 + 2] Cyclizations [organic-chemistry.org]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. Super silyl-based stable protecting groups for both the C- and N-terminals of peptides: applied as effective hydrophobic tags in liquid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Super silyl-based stable protecting groups for both the C- and N-terminals of peptides: applied as effective hydrophobic tags in liquid-phase peptide synthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
